Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-10-4-8-2-1-6(10)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMHLJTAARKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650366 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-64-2 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Elucidation of Imidazo[1,2-c]pyrimidine-2-carboxylic Acid Derivatives
Executive Summary
The Imidazo[1,2-c]pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyrimidine. While the "a-fused" system (derived from 2-aminopyrimidine) is widely documented as a GABA-A ligand and anxiolytic, the "c-fused" system (derived from 4-aminopyrimidine or cytosine) has emerged as a critical bioisostere for purine nucleosides, exhibiting potent antiviral and anticancer properties.
This guide addresses the primary challenge in working with these derivatives: unambiguous structural assignment. The synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives often yields regioisomeric byproducts. This document provides a self-validating spectroscopic workflow to confirm the [1,2-c] fusion and the integrity of the carboxylic acid pharmacophore.
Part 1: Synthetic Pathway & Strategic Design
To understand the spectroscopic data, one must understand the origin of the chemical connectivity. The synthesis hinges on the condensation of a 4-aminopyrimidine core with an
The Regioselectivity Challenge
Unlike 2-aminopyrimidine (which has equivalent endocyclic nitrogens), 4-aminopyrimidine possesses non-equivalent nitrogens (N1 and N3).
-
Path A (Desired): Alkylation at N3 followed by cyclization with the exocyclic amine (N4) yields the Imidazo[1,2-c]pyrimidine .
-
Path B (Undesired): Alkylation at N1 (less favored but possible) would yield an Imidazo[1,2-a]pyrimidine isomer or acyclic intermediates.
Validated Synthetic Route
The most robust method to generate the 2-carboxylic acid derivative involves the reaction of 4-aminopyrimidine (or cytosine) with ethyl bromopyruvate , followed by hydrolysis.
Figure 1: Synthetic workflow targeting the [1,2-c] fusion.[1] The N3-alkylation is the critical regiochemical step.
Part 2: Spectroscopic Signatures (The Core)
This section details the specific spectral data required to confirm the structure.
Nuclear Magnetic Resonance ( H & C NMR)
The NMR spectrum is dominated by the deshielding effect of the carboxylic acid at position 2 and the planarity of the fused system.
Key Proton Assignments (
H NMR in DMSO-
)
| Position | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| COOH | 12.50 – 13.50 | Broad Singlet | Disappears with |
| H-3 | 8.20 – 8.60 | Singlet | Critical Marker. Located on the imidazole ring. Deshielded by the adjacent COOH. Absence of coupling confirms it is not part of the pyrimidine ring. |
| H-5 | 8.80 – 9.20 | Doublet ( | Most downfield aromatic proton due to proximity to the bridgehead nitrogen (N4). |
| H-7 | 6.80 – 7.20 | Doublet of Doublets | Coupled to H-8 and H-5. |
| H-8 | 7.40 – 7.80 | Doublet ( | Adjacent to the bridgehead carbon. |
Analyst Note: If you observe a singlet around 7.5 ppm, suspect the ester intermediate. The acid shift for H-3 is typically >8.0 ppm due to the electron-withdrawing nature of the free carboxyl group.
Carbon Assignments (
C NMR)
-
C=O (Carboxylic Acid): 160.0 – 165.0 ppm.
-
C-2 (Imidazole): 135.0 – 140.0 ppm (Quaternary).
-
Bridgehead Carbons: Distinct quaternary signals at ~145 ppm (C-8a) and ~108 ppm (C-4a, often upfield).
Infrared Spectroscopy (FT-IR)[2]
IR provides a quick "Go/No-Go" decision on the hydrolysis step.
-
O-H Stretch (Acid): 2500 – 3300 cm
(Very broad, "hump" overlapping C-H stretches). -
C=O Stretch (Acid): 1690 – 1720 cm
.-
Differentiation: The precursor ester C=O typically appears higher (1735-1750 cm
). A shift to lower wavenumber indicates successful hydrolysis.
-
-
C=N / C=C (Aromatic): 1580 – 1620 cm
.
Mass Spectrometry (HRMS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion:
is readily observed. -
Fragmentation: A characteristic loss of 44 Da (
) is often observed in MS/MS experiments, confirming the carboxylic acid moiety.
Part 3: Structural Elucidation Workflow
To conclusively prove the [1,2-c] fusion over the [1,2-a] isomer, you must perform a 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) experiment.
The Logic of HMBC Connectivity
The connectivity between the H-3 proton (imidazole) and the Bridgehead Carbons is the fingerprint.
-
Imidazo[1,2-c]pyrimidine: H-3 will show a strong long-range correlation to the bridgehead carbon shared with N4 (C-8a).
-
Imidazo[1,2-a]pyrimidine: The coupling patterns differ due to the different nitrogen arrangement.
Figure 2: Decision tree for confirming the regiochemistry of the fused ring system using 2D NMR.
Part 4: Experimental Protocols
Protocol A: Synthesis of Imidazo[1,2-c]pyrimidine-2-carboxylic Acid
Note: This protocol assumes the use of cytosine or 4-aminopyrimidine as the starting material.
-
Condensation (Ester Formation):
-
Dissolve 4-aminopyrimidine (10 mmol) in absolute ethanol (20 mL).
-
Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Cool to 0°C. The hydrobromide salt of the ester often precipitates. Filter and wash with cold ethanol.
-
Neutralization: Suspend the salt in water and neutralize with saturated
to liberate the free base. Extract with Ethyl Acetate.
-
-
Hydrolysis (Acid Formation):
-
Dissolve the ester (5 mmol) in a 1:1 mixture of THF and Water (10 mL).
-
Add LiOH monohydrate (10 mmol). Stir at room temperature for 4 hours.
-
Critical Step: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product should precipitate as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum over
.
-
Protocol B: Sample Preparation for Spectroscopy
-
NMR: Dissolve 5–10 mg of the dried acid in 0.6 mL of DMSO-
. (Note: is usually too non-polar for these zwitterionic-like acids). -
IR: Use the ATR (Attenuated Total Reflectance) module. No KBr pellet is required. Ensure the crystal is cleaned with isopropanol before use to avoid cross-contamination.
References
-
Boukhallout, F. E., et al. (2025).[1] Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine.[1] Indian Journal of Heterocyclic Chemistry, 34(3).[1]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022).[2][3] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386.[3]
-
Goel, R., et al. (2025). Reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate. ResearchGate.[3]
Sources
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-c]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.
Abstract
The imidazo[1,2-c]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-c]pyrimidine analogs, with a particular focus on their development as kinase inhibitors and anticancer agents. We will delve into the critical structural modifications that govern their potency and selectivity, supported by quantitative data and mechanistic insights. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the biological evaluation of these compounds, aiming to equip researchers with the practical knowledge required to advance their drug discovery programs.
The Imidazo[1,2-c]pyrimidine Core: Structure and Synthesis
The imidazo[1,2-c]pyrimidine scaffold is a bicyclic heteroaromatic system formed by the fusion of an imidazole and a pyrimidine ring. The standardized numbering of this ring system, crucial for unambiguous communication of substitution patterns, is depicted below.
Diagram 1: Numbering of the Imidazo[1,2-c]pyrimidine Core
A schematic representation of the imidazo[1,2-c]pyrimidine core with IUPAC numbering.
The synthesis of the imidazo[1,2-c]pyrimidine core and its derivatives can be achieved through various synthetic routes. A common and versatile method involves the condensation of a substituted 2-aminoimidazole with a β-dicarbonyl compound or its equivalent. The specific precursors and reaction conditions can be tailored to introduce a variety of substituents at different positions of the heterocyclic core, enabling a systematic exploration of the SAR. More advanced methods, such as palladium-catalyzed cross-coupling reactions, have been employed to further functionalize the scaffold.[1]
Structure-Activity Relationship (SAR) as Kinase Inhibitors
The unique structural features of the imidazo[1,2-c]pyrimidine scaffold make it an excellent ATP-competitive inhibitor of various kinases. By mimicking the purine core of ATP, these analogs can effectively occupy the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.
Syk Family Kinase Inhibitors
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that play pivotal roles in the signal transduction of immune receptors in B-cells and T-cells, respectively.[2] Consequently, inhibitors of the Syk family of kinases are promising therapeutic agents for allergic and autoimmune disorders.[2]
Hirabayashi and coworkers have conducted extensive SAR studies on imidazo[1,2-c]pyrimidine derivatives as potent Syk inhibitors.[2] Their work revealed several key structural features that govern the inhibitory activity:
-
Substitution at the 5-position: A crucial interaction with the hinge region of the kinase is achieved through a hydrogen bond donor at this position. An amino group (-NH2) has been found to be optimal for this interaction.
-
Substituents at the 2- and 7-positions: The nature of the substituents at these positions significantly influences the potency and selectivity of the compounds. Generally, aromatic or heteroaromatic rings are well-tolerated and can be modified to optimize pharmacokinetic properties.
-
The role of the imidazo[1,2-c]pyrimidine core: This scaffold serves as a rigid and planar core that correctly orients the key interacting groups within the ATP-binding pocket of Syk.
Table 1: SAR of Imidazo[1,2-c]pyrimidine Analogs as Syk Inhibitors
| Compound | R2 | R5 | R7 | Syk IC50 (nM) | ZAP-70 IC50 (nM) |
| 9a | H | NH2 | 3-pyridyl | 16 | 12 |
| 9b | Me | NH2 | 3-pyridyl | 12 | 10 |
| 9f | Et | NH2 | 3-pyridyl | 4.3 | 4.8 |
| 10a | H | OH | 3-pyridyl | 3900 | 2500 |
Data extracted from Hirabayashi et al., Bioorg. Med. Chem. 2008.[2]
The data in Table 1 clearly demonstrates that an amino group at the 5-position is critical for potent Syk inhibition, as replacing it with a hydroxyl group (compound 10a ) leads to a dramatic loss of activity. Furthermore, small alkyl substituents at the 2-position, such as ethyl (compound 9f ), can enhance the inhibitory potency.[2]
Diagram 2: Syk Kinase Signaling Pathway
Simplified representation of the Syk signaling cascade and the inhibitory action of imidazo[1,2-c]pyrimidine analogs.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as a novel class of CDK2 inhibitors.[1]
Key SAR findings for this class of compounds include:
-
Modifications at the 2-, 3-, 6-, and 8-positions: These positions are amenable to substitution to modulate potency and selectivity.
-
Hydrogen bonding with the hinge region: The co-crystal structure of a potent analog revealed a crucial hydrogen bonding interaction with the hinge region residue Leu83 in the ATP-binding pocket of CDK2.[1]
Table 2: SAR of Imidazo[1,2-c]pyrimidin-5(6H)-one Analogs as CDK2 Inhibitors
| Compound | R2 | R3 | R6 | R8 | CDK2/cyclin E IC50 (µM) |
| 3a | 4-fluorophenyl | H | H | H | 0.83 |
| 3b | 4-chlorophenyl | H | H | H | 0.23 |
| 4a | 4-chlorophenyl | Br | H | H | 0.36 |
| 5a | 4-chlorophenyl | H | Me | H | 0.45 |
Data extracted from Lork et al., Bioorg. Med. Chem. 2021.[1]
The data indicates that substitutions with electron-withdrawing groups on the phenyl ring at the 2-position, such as chlorine (compound 3b ), enhance the inhibitory activity against CDK2.[1] Modifications at other positions, while tolerated, did not lead to a significant improvement in potency in this series.[1]
SAR as Anticancer Agents
The anticancer activity of imidazo[1,2-c]pyrimidine analogs is often linked to their kinase inhibitory properties. However, some derivatives exhibit broader cytotoxic effects through other mechanisms. The closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been extensively studied for their anticancer potential, and the SAR insights gained from these studies can often be extrapolated to the imidazo[1,2-c]pyrimidine core.
For instance, imidazo[1,2-a]pyridine derivatives have shown potent activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[3] The anticancer mechanism often involves the induction of apoptosis and cell cycle arrest.[3]
SAR as Antiviral Agents
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their antiviral properties.[4] Certain analogs have shown potential as inhibitors of SARS-CoV-2 cell entry by targeting the interaction between the viral spike protein and the human ACE2 receptor.[4] The SAR in this context is still emerging, but it is believed that specific substitutions on the imidazo[1,2-a]pyrimidine core can optimize the binding affinity to these viral targets.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (imidazo[1,2-c]pyrimidine analogs)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a white-walled microplate, add the test compound solution, Syk enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram 3: Syk Kinase Inhibition Assay Workflow
A step-by-step workflow for the in vitro Syk kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the imidazo[1,2-c]pyrimidine analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Perspectives
The imidazo[1,2-c]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of specific structural modifications in achieving high potency and selectivity against various biological targets, particularly kinases. The provided experimental protocols offer a solid foundation for the biological evaluation of new analogs.
Future research in this area should focus on:
-
Expanding the diversity of substituents: Exploring a wider range of chemical functionalities at key positions of the scaffold could lead to the discovery of compounds with novel mechanisms of action or improved pharmacokinetic profiles.
-
Structure-based drug design: The increasing availability of high-resolution crystal structures of target proteins in complex with imidazo[1,2-c]pyrimidine inhibitors will facilitate more rational and efficient drug design.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
By leveraging the knowledge of the structure-activity relationships and employing robust biological evaluation methods, the full therapeutic potential of the imidazo[1,2-c]pyrimidine scaffold can be realized.
References
-
Lork, L., Wurdack, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 33, 116031. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1274, 134543. [Link]
-
Narayan, A., Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Kozachenko, O. P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 59(11-12), 851-860. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]
-
Hirabayashi, A., Mukaiyama, H., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-c]pyrimidine. PubChem Compound Database. Retrieved from [Link]
-
Peaud-Lenoel, F., et al. (1997). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 40(1), 125-134. [Link]
-
Wang, Y., et al. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1446. [Link]
-
Wyatt, P. G., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(19), 4843-4847. [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Wang, C., et al. (2026). Switching Copper(II)-Catalytic Process for the Selective Access to C3-Imidazolyl- and Pyridylquinoxalin-2(1H)-ones. The Journal of Organic Chemistry. [Link]
-
Kiec-Kononowicz, K., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules, 26(11), 3186. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(28), 5374-5384. [Link]
-
Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Cell-Based Evaluation of Imidazo[1,2-c]pyrimidine Anticancer Agents
[1]
Introduction: The Scaffold & The Strategy
The Imidazo[1,2-c]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry. Unlike their [1,2-a]pyridine cousins, the [1,2-c]pyrimidine core features a specific nitrogen arrangement that enhances hydrogen bonding capabilities within the ATP-binding pockets of kinases.
Recent literature identifies this class as potent inhibitors of the PI3K/Akt/mTOR pathway and, in certain structural variations, as tubulin polymerization inhibitors. Consequently, a standard cytotoxicity screen is insufficient. To publish or progress these compounds, you must demonstrate mechanism-based efficacy.
This guide outlines a self-validating workflow to transition a hit compound from a "cytotoxic agent" to a "validated inhibitor."
Experimental Workflow Overview
Caption: Figure 1. The hierarchical evaluation pipeline. Compounds must pass the viability threshold before mechanistic resources are expended.
Primary Screening: Viability & Cytotoxicity
Objective: Determine the IC50 (half-maximal inhibitory concentration). Method of Choice: MTT Assay (Tetrazolium reduction).[1][2][3][4]
Why MTT for this Scaffold?
While ATP-based assays (e.g., CellTiter-Glo) are faster, MTT is cost-effective for high-throughput screening of synthetic libraries.
-
Critical Nuance: Imidazo[1,2-c]pyrimidines are fused heterocycles and can be hydrophobic. Precipitation in aqueous media is the #1 cause of false negatives in this assay.
Protocol: Optimized MTT Assay
Materials:
-
Target Cancer Cell Lines (e.g., HeLa, MCF-7, A549).
-
MTT Reagent (5 mg/mL in PBS, sterile filtered).
Step-by-Step:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Volume: 100 µL.
-
Expert Tip: Leave the peripheral wells filled with PBS (edge effect prevention).
-
-
Adhesion: Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment:
-
Prepare a 1000x stock of the Imidazo[1,2-c]pyrimidine derivative in 100% DMSO.
-
Perform serial dilutions in culture medium. Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
Treat cells for 48 or 72 hours.
-
-
MTT Addition: Add 10 µL of MTT stock per well. Incubate for 3–4 hours.
-
Check: Look for purple formazan crystals under the microscope.[3]
-
-
Solubilization: Carefully aspirate media (do not disturb crystals).[3] Add 100 µL DMSO.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability =
Mechanism of Action: The PI3K/Akt/mTOR Axis
Objective: Confirm if the cytotoxicity is due to kinase inhibition. Context: Imidazo[1,2-c]pyrimidines frequently target the ATP-binding pocket of PI3K or mTOR due to their structural similarity to adenine.
Pathway Visualization
Caption: Figure 2. Target validation. The scaffold is expected to block phosphorylation of Akt (at Ser473) or mTOR, leading to reduced S6K activity.
Protocol: Western Blotting for Kinase Inhibition
Lysate Preparation:
-
Treat cells with the compound at IC50 and 2xIC50 for 24 hours.
-
Positive Control: Use Wortmannin (PI3K inhibitor) or Rapamycin (mTOR inhibitor).
-
Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Without this, you will lose the phosphorylation signal immediately.
Key Markers to Probe:
| Protein | Molecular Wt | Expected Result (if active) | Significance |
|---|---|---|---|
| p-Akt (Ser473) | 60 kDa | Decrease | Indicates PI3K/mTORC2 inhibition. |
| Total Akt | 60 kDa | No Change | Loading control for Akt. |
| p-mTOR (Ser2448) | 289 kDa | Decrease | Direct mTOR inhibition. |
| p-p70S6K | 70 kDa | Decrease | Downstream effector of mTORC1. |
| GAPDH/Actin | 37/42 kDa | No Change | Global loading control. |
Phenotypic Analysis: Flow Cytometry
Objective: Determine how the cells die (Apoptosis) and where they stop dividing (Cell Cycle).[5]
Protocol A: Cell Cycle Analysis (PI Staining)
Imidazo[1,2-c]pyrimidines often cause G2/M arrest (if acting on tubulin) or G1 arrest (if acting on CDK/PI3K).
-
Harvest: Trypsinize cells (include floating cells!).
-
Fixation: Dropwise addition of cell suspension into 70% ice-cold ethanol . Vortex gently while adding to prevent clumping.
-
Storage: -20°C for at least 2 hours (overnight is better).
-
Staining: Wash with PBS.[3] Resuspend in FxCycle™ PI/RNase Staining Solution.
-
Why RNase? Propidium Iodide (PI) stains both DNA and RNA. You must digest RNA to measure DNA content only.
-
-
Acquisition: Flow Cytometer (FL2 channel).
Interpretation:
-
G0/G1 Peak: 2N DNA content.
-
G2/M Peak: 4N DNA content.
-
Sub-G1: <2N (Fragmented DNA = Apoptosis).
Protocol B: Apoptosis (Annexin V/PI)
Distinguish between apoptosis (programmed death) and necrosis (toxic lysis).
-
Treatment: 24–48 hours.
-
Staining: Use an Annexin V-FITC / PI kit.
-
Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.
-
PI: Enters cells only when the membrane is compromised (Late apoptosis/Necrosis).
-
-
Buffer: Use the specific Calcium-rich binding buffer provided. Annexin V binding is Ca2+ dependent.
Gating Strategy:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (The "Gold Standard" for mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
References
-
Goel, R. et al. (2023). Imidazo[1,2-a]pyridines and Imidazo[1,2-c]pyrimidines as Anticancer Agents: A Review. European Journal of Medicinal Chemistry. (Note: Representative citation for scaffold review).
-
Liu, Y. et al. (2013).[2] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis.[5][6][7] Cancer Letters.[8]
-
Riss, T.L. et al. (2013). Cell Viability Assays.[8][1][2][3][4][5][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Vermes, I. et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Universal Protocol for Evaluating Imidazo[1,2-c]pyrimidine Kinase Inhibitors
An Application Guide by the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Imidazo[1,2-c]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, acting as a bioisostere for the adenine moiety of ATP and enabling potent inhibition of various protein kinases.[1] This application note provides a comprehensive, field-tested protocol for determining the inhibitory activity of Imidazo[1,2-c]pyrimidine compounds. We move beyond a simple recitation of steps to explain the causality behind experimental design, ensuring both technical accuracy and practical success. This guide centers on the ADP-Glo™ Kinase Assay, a highly sensitive and universal luminescent platform, selected for its robustness and amenability to high-throughput screening (HTS).[2][3] The principles and methodologies described herein are broadly applicable to a wide range of kinases that this versatile compound class may target, including cyclin-dependent kinases (CDKs) and spleen tyrosine kinase (Syk).[4]
Part 1: The Scientific Foundation
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder
Protein kinases are a foundational class of enzymes regulating nearly all aspects of cellular life by catalyzing the transfer of a phosphate group from ATP to a substrate.[5][6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[7][8]
The Imidazo[1,2-c]pyrimidine core structure is of particular interest because its nitrogen atom arrangement mimics the purine ring of adenine. This structural homology allows it to effectively compete with ATP by forming key hydrogen bonds with the "hinge region" of the kinase active site, a conserved motif that anchors the ATP molecule. This mechanism is the basis for its broad utility in developing potent and selective kinase inhibitors.[1]
The Core Principle: Measuring Kinase Activity
At its core, a kinase inhibition assay measures the reduction in the rate of the phosphotransferase reaction in the presence of a test compound. The fundamental reaction is:
Kinase + ATP + Substrate → Kinase + ADP + Phosphorylated Substrate
An effective assay must accurately quantify either the consumption of a reactant (ATP) or the production of a product (ADP or the phosphorylated substrate).[5]
Strategic Assay Selection: Why Luminescence?
Choosing the right assay technology is critical for generating reliable and reproducible data.[7][9] While multiple formats exist, including Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF®), luminescence-based assays offer a superior combination of sensitivity, a broad dynamic range, and reduced interference from library compounds.[8][10]
We have selected the ADP-Glo™ assay for this protocol. Unlike assays that measure ATP depletion (where a small decrease in a large signal can be challenging to detect), this technology directly quantifies the amount of ADP produced. The luminescent signal is therefore directly proportional to kinase activity, providing a more robust and sensitive readout, especially for low-activity kinases or when determining precise IC50 values.[2][3]
Caption: Logic for selecting the ADP-Glo™ luminescent assay.
Part 2: The Core Protocol - A Homogeneous Luminescent Assay
This protocol is designed for a 384-well plate format, but can be scaled as needed. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Workflow Overview: The Two-Step ADP-Glo™ System
The assay is executed in two primary stages after the initial kinase reaction, making it a simple "add-mix-measure" workflow.[2]
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the Imidazo[1,2-c]pyrimidine inhibitor are incubated. Afterward, ADP-Glo™ Reagent is added. This single addition terminates the kinase reaction and simultaneously eliminates any remaining ATP.
-
ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as the substrate for a luciferase, which produces a stable, "glow-type" luminescent signal.
Caption: The sequential workflow of the ADP-Glo™ kinase assay.
Materials and Reagents
-
Kinase: Recombinant human kinase of interest (e.g., CDK2/Cyclin E, Src).
-
Substrate: Appropriate peptide or protein substrate (e.g., Histone H1 for CDK2, Poly(E4Y)n for Src).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
Test Compounds: Imidazo[1,2-c]pyrimidine derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Plates: Solid white, low-volume 384-well assay plates (e.g., Corning #3573).
-
Buffer: Kinase reaction buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
Equipment: Plate-reading luminometer, calibrated pipettes or liquid handler.
Reagent Preparation
-
Kinase Reaction Buffer (2X): Prepare a 2X concentrated stock of the buffer optimized for your kinase. A generic starting buffer is: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 2 mM EGTA, and 0.02% Brij-35.
-
ATP Solution: Prepare a 2X ATP solution in 1X reaction buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Kinase/Substrate Mix: Prepare a 2X solution containing both the kinase and its substrate in 1X reaction buffer. The optimal concentration of each must be determined empirically (see Part 4).
-
Compound Plates: Create a serial dilution of your Imidazo[1,2-c]pyrimidine compounds in 100% DMSO. Then, dilute these stocks into the reaction buffer to create a 4X final concentration. The final DMSO concentration in the assay well should not exceed 1% to avoid solvent-induced inhibition.[7]
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual immediately before use.[2]
Step-by-Step Experimental Procedure
The following steps are for a final reaction volume of 20 µL.
-
Compound Addition: Dispense 5 µL of the 4X compound solution (or control) into the wells of the 384-well plate.
-
Test Wells: Imidazo[1,2-c]pyrimidine compound dilutions.
-
Positive Control (100% Inhibition): Known inhibitor (e.g., Staurosporine).
-
Negative Control (0% Inhibition): Buffer with equivalent DMSO concentration.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The optimal time may vary depending on the kinase's turnover rate.
-
First Detection Step: Add 20 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.[11]
-
Second Detection Step: Add 40 µL of Kinase Detection Reagent to each well. Mix gently and incubate for another 40 minutes at room temperature to allow the luminescent signal to stabilize.[11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Part 3: Data Analysis and Validation
Calculating Percentage Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percentage of kinase inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - [(RLU_Test - RLU_Pos) / (RLU_Neg - RLU_Pos)])
Where:
-
RLU_Test is the signal from the test compound well.
-
RLU_Pos is the average signal from the positive control (100% inhibition) wells.
-
RLU_Neg is the average signal from the negative control (0% inhibition) wells.
Determining IC50 Values
The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model in software like GraphPad Prism or R.
-
The software will calculate the IC50 value from the curve.
Table 1: Example Data for IC50 Determination of an Imidazo[1,2-c]pyrimidine Compound
| Compound Conc. (nM) | log[Conc.] | Avg. RLU | % Inhibition |
| 10000 | 4.0 | 15,500 | 98.2% |
| 3000 | 3.48 | 21,300 | 92.2% |
| 1000 | 3.0 | 45,600 | 67.0% |
| 300 | 2.48 | 88,900 | 21.9% |
| 100 | 2.0 | 105,400 | 5.0% |
| 30 | 1.48 | 110,100 | 0.1% |
| 10 | 1.0 | 111,500 | -1.2% |
| 0 (Negative Ctrl) | - | 110,250 | 0.0% |
| Staurosporine (Pos Ctrl) | - | 12,800 | 100.0% |
Assay Validation: The Z'-Factor
To ensure the assay is robust and suitable for screening, calculate the Z'-factor (Z-prime).[10] This metric assesses the separation between the positive and negative controls.
Z' = 1 - [(3 * (SD_Neg + SD_Pos)) / |Avg_Neg - Avg_Pos|]
Where:
-
SD is the standard deviation.
-
Avg is the average RLU.
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[10]
Part 4: Causality and Field-Proven Insights
Critical Parameter Optimization
Do not use a generic protocol without optimization. The reliability of your results depends on fine-tuning the assay for your specific kinase.[7]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor, like most Imidazo[1,2-c]pyrimidines, is highly dependent on the ATP concentration. Use an ATP concentration close to the Km of your kinase. This ensures the assay is sensitive enough to detect competitive inhibition without being overwhelmed by excess ATP.
-
Enzyme Concentration: Titrate the kinase to find the lowest concentration that gives a robust signal window (a high signal-to-background ratio) within the linear range of the assay. This conserves precious enzyme and minimizes the potential for artifacts.
-
Substrate Choice and Concentration: While generic substrates like Myelin Basic Protein are useful for initial setup, using a more specific or physiological substrate can yield more relevant data.[12] Titrate the substrate to find a concentration that supports linear kinase activity over the desired time course.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Signal / Small Window | Insufficient kinase activity; Sub-optimal buffer conditions. | Increase enzyme concentration or incubation time. Optimize buffer pH, MgCl₂ concentration, and DTT.[7] |
| High Well-to-Well Variability | Pipetting errors; Poor mixing; Reagent instability. | Use calibrated pipettes or automated handlers. Ensure gentle but thorough mixing after each reagent addition. Prepare reagents fresh and keep on ice. |
| False Positives | Compound interferes with luciferase; Compound precipitates. | Perform a counterscreen by adding the compound directly to the ADP/luciferase detection step. Visually inspect plates for precipitation. Reduce the final compound concentration. |
| IC50 Curve is Shallow | Non-specific inhibition; Compound is not a simple competitive inhibitor. | Check for compound aggregation. Consider alternative mechanisms of action and perform further mechanistic studies.[9] |
Conclusion
This application note provides a validated, detailed framework for the robust assessment of Imidazo[1,2-c]pyrimidine compounds as kinase inhibitors. By combining the highly sensitive ADP-Glo™ luminescent platform with a systematic approach to optimization and data validation, researchers can confidently determine the potency of their compounds. This protocol serves not just as a set of instructions, but as a guide to understanding the critical parameters that ensure data integrity, thereby accelerating the journey of drug discovery.
References
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9579-9591. Retrieved from [Link]
-
Prochazkova, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113324. Retrieved from [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience, 12(15), 2824–2839. Retrieved from [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Lopera-usuga, A. A., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Perspectives in Science, 12, 1-11. Retrieved from [Link]
-
Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Scott, E., & Plemper, R. K. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 984-1004. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Degterev, A., et al. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 13(7), 641-652. Retrieved from [Link]
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Application Note. Retrieved from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com.br [promega.com.br]
- 11. carnabio.com [carnabio.com]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design for Imidazo[1,2-c]pyrimidine-2-carboxylic acid studies
Application Note & Experimental Protocols
Executive Summary & Scientific Rationale
The Imidazo[1,2-c]pyrimidine scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere of purine. While the core scaffold is lipophilic and planar, the 2-carboxylic acid functionality provides a critical handle for modulating physicochemical properties (solubility, pKa) and creating prodrugs or salt forms.
This guide focuses on the in vivo interrogation of derivatives based on this scaffold. These compounds are predominantly investigated as Kinase Inhibitors (specifically PI3K, mTOR, and Syk family kinases) and Anti-infectives . The primary challenge with this class is often not potency, but bioavailability due to poor aqueous solubility and rapid metabolic clearance.
This document outlines a phased experimental workflow to transition a lead Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivative from the bench to validated in vivo efficacy.
Phase I: Formulation & Pharmacokinetics (PK)
Before efficacy can be tested, the compound must be delivered systemically. The carboxylic acid moiety allows for salt formation, which is the first line of optimization.
Formulation Strategy
-
Challenge: The fused aromatic system encourages
- stacking, leading to low solubility in aqueous media. -
Solution: Utilize the carboxylic acid at C-2 to form sodium or meglumine salts. If the derivative is an ester/amide, use lipid-based delivery.
Table 1: Recommended Vehicle Systems for In Vivo Dosing
| Route | Vehicle Composition | Rationale |
| IV (Bolus) | 5% DMSO + 10% Solutol HS15 + 85% Saline | High solubilizing capacity; Solutol prevents precipitation upon dilution in blood. |
| PO (Oral) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Standard suspension vehicle. Best for crystalline salts. |
| PO (Alternative) | 20% HP- | Forms inclusion complexes with the hydrophobic core; improves bioavailability of the free acid. |
Protocol: Single-Dose Pharmacokinetics in Mice
Objective: Determine oral bioavailability (
Materials:
-
Male CD-1 or BALB/c mice (n=3 per timepoint).
-
LC-MS/MS system (e.g., Sciex Triple Quad).
Procedure:
-
Group Allocation:
-
Group A: IV Bolus (1 mg/kg).
-
Group B: Oral Gavage (10 mg/kg).
-
-
Dosing: Administer compound using the vehicles defined in Table 1.
-
Sampling: Collect blood via saphenous vein or cardiac puncture (terminal) at: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Centrifuge blood (3000g, 10 min, 4°C) to harvest plasma. Precipitate proteins with acetonitrile containing internal standard.
-
Analysis: Quantify parent compound via LC-MS/MS.
-
Calculation: Use non-compartmental analysis (WinNonlin) to determine
, , and .
Phase II: Pharmacodynamics (PD) & Target Engagement
Assuming the derivative targets the PI3K/AKT/mTOR pathway (common for this scaffold), efficacy must be linked to pathway modulation, not just tumor shrinkage.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the signaling cascade where Imidazo[1,2-c]pyrimidine derivatives often intervene.
Caption: Putative mechanism of action (MOA) for Imidazo[1,2-c]pyrimidine derivatives targeting the PI3K/AKT cascade.
Protocol: In Vivo Biomarker Analysis (Western Blot)
Objective: Confirm that the drug inhibits phosphorylation of AKT (p-AKT) in tumor tissue.
-
Establish Tumors: Subcutaneous implantation of cancer cells (e.g., U87MG glioblastoma or PC-3 prostate) in nude mice.
-
Treatment: When tumors reach 200-300 mm³, administer a single efficacious dose (based on PK data, e.g., 50 mg/kg PO).
-
Harvest: Euthanize mice at
(time of maximum concentration, typically 1-2 hours) and 24 hours post-dose. -
Lysis: Homogenize tumor tissue in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Detection:
-
Primary Antibody: Anti-p-AKT (Ser473) [Cell Signaling Tech].
-
Loading Control: Total AKT or
-Actin.
-
-
Success Criteria: >50% reduction in p-AKT signal relative to vehicle control.
Phase III: Efficacy Studies (Xenograft Model)
Experimental Design
Study Type: Tumor Growth Inhibition (TGI). Model: Human Xenograft (Subcutaneous).
Groups (n=8-10 per group):
-
Vehicle Control: (e.g., 0.5% Methylcellulose).
-
Positive Control: (e.g., PI-103 or standard of care).
-
Test Compound Low Dose: (e.g., 10 mg/kg QD).
-
Test Compound High Dose: (e.g., 50 mg/kg QD).
Step-by-Step Protocol
-
Cell Culture: Expand cell line (e.g., HCT116 colorectal) to 80% confluence. Resuspend in 50% Matrigel/PBS.
-
Inoculation: Inject
cells subcutaneously into the right flank of athymic nude mice. -
Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days), randomize mice into groups to ensure equal average tumor volume.
-
Dosing: Administer treatment daily (QD) for 21 days. Record body weight daily (toxicity marker).
-
Measurement: Measure tumor dimensions (Length
, Width ) using digital calipers every 3 days.-
Volume Formula:
-
-
Endpoint: Euthanize if tumor >2000 mm³ or body weight loss >20%.
-
Analysis: Calculate %TGI (Tumor Growth Inhibition):
(Where T = Treated volume, C = Control volume)
Safety & Toxicology Considerations
Imidazo[1,2-c]pyrimidines can exhibit off-target activity. The carboxylic acid group may also undergo glucuronidation, leading to rapid clearance or reactive metabolites.
Key Safety Checks:
-
hERG Inhibition: Perform in vitro patch-clamp early. Fused heterocycles often bind hERG.
-
Liver Enzymes: Measure ALT/AST in serum at the end of the efficacy study.
-
Body Weight: Any drop >10% indicates poor tolerability; reduce dose or frequency.
References
-
Hirabayashi, A., et al. (2008).[1] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry.
-
Kouakou, A., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.[2] Molecules.
-
Uslu Kobak, R.Z., et al. (2022).[3][4] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review. Journal of the Turkish Chemical Society.
-
Goel, R., et al. (2017). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[5][6][7][8] Current Topics in Medicinal Chemistry.
Sources
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Imidazo[1,2-c]pyrimidine in Biological Samples
Introduction: The Analytical Imperative for Imidazo[1,2-c]pyrimidine Quantification
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential. Derivatives of this class have been investigated for a range of pharmacological activities.[1] Robust and reliable analytical methods for the precise quantification of these molecules in complex biological matrices, such as plasma and urine, are paramount for advancing their development from preclinical studies to clinical applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of Imidazo[1,2-c]pyrimidine, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and compliance with regulatory expectations.
Physicochemical Properties and their Analytical Implications
A thorough understanding of the physicochemical properties of Imidazo[1,2-c]pyrimidine is fundamental to developing a selective and efficient analytical method. Key properties for a representative Imidazo[1,2-c]pyrimidine-2-carboxylic acid include:
| Property | Value | Implication for Analytical Method Development |
| pKa (acidic) | 2.23 | The carboxylic acid moiety will be protonated at low pH. |
| pKa (basic) | 4.14 | The pyrimidine nitrogen can be protonated under acidic conditions, making the molecule suitable for cation exchange SPE or influencing its retention in reversed-phase chromatography.[2] |
| LogP (Octanol-Water Partition Coefficient) | 0.207 | Indicates a relatively polar nature, suggesting that reversed-phase chromatography with a highly aqueous mobile phase will be necessary for retention.[2] |
| Molecular Weight | 119.12 g/mol (unsubstituted) | Suitable for detection by mass spectrometry.[3] |
These properties guide the selection of appropriate sample preparation techniques and chromatographic conditions to achieve optimal retention, separation, and detection.
Strategic Sample Preparation: Isolating the Analyte from the Matrix
The primary objective of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique is dictated by the analyte's properties, the nature of the biological matrix, and the desired sensitivity of the assay.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is particularly effective for initial method development and for high-throughput screening.
Causality behind Experimental Choices:
-
Acetonitrile as the precipitating agent: Acetonitrile is highly efficient at precipitating plasma proteins.[4] It also offers the advantage of potentially better recovery for certain analytes compared to methanol.
-
Centrifugation: This step ensures the complete sedimentation of precipitated proteins, resulting in a clear supernatant containing the analyte.
-
Internal Standard (IS): The addition of an internal standard at the beginning of the sample preparation process is crucial for correcting for variability during extraction and analysis.[5] A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard.
Step-by-Step Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or serum).
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving behind more polar interfering substances in the aqueous phase.
Causality behind Experimental Choices:
-
Methyl tert-butyl ether (MTBE): MTBE is a versatile organic solvent for extracting a wide range of compounds and has been shown to be effective for lipid extraction from plasma.[6] Its volatility allows for easy evaporation.
-
Alkaline pH: Adjusting the sample to an alkaline pH deprotonates the basic nitrogen in the imidazo[1,2-c]pyrimidine ring, increasing its hydrophobicity and promoting its partitioning into the organic solvent.
-
Acetonitrile in LLE: The addition of a small amount of a water-miscible solvent like acetonitrile can help to disrupt emulsions and improve extraction efficiency for certain basic drugs.[7]
Step-by-Step Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard working solution.
-
Add 25 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Caption: General workflow for sample preparation.
Chromatographic Separation: Achieving Specificity
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating polar heterocyclic compounds like Imidazo[1,2-c]pyrimidine from endogenous matrix components.
Causality behind Experimental Choices:
-
C18 Column: A C18 stationary phase provides hydrophobic retention, which is suitable for polar analytes when used with a highly aqueous mobile phase.[8]
-
Gradient Elution: A gradient elution allows for the effective separation of compounds with a range of polarities and helps to elute strongly retained matrix components from the column.
-
Acidic Mobile Phase: The addition of a small amount of acid (e.g., formic acid) to the mobile phase serves two purposes: it protonates the basic nitrogen on the Imidazo[1,2-c]pyrimidine ring, which can improve peak shape, and it enhances ionization efficiency in the mass spectrometer.[9]
Recommended LC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
Mass Spectrometric Detection: Ensuring Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low concentrations of drugs in biological matrices. Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
Causality behind Experimental Choices:
-
Positive Ion Mode ESI: The basic nitrogen atoms in the Imidazo[1,2-c]pyrimidine ring are readily protonated, making positive ion mode ESI an efficient ionization technique.[10]
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of certainty in the identification and quantification of the analyte.
Recommended MS/MS Parameters (to be optimized for the specific analyte):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of Imidazo[1,2-c]pyrimidine |
| Product Ion (Q3) | To be determined by infusion and fragmentation of a standard solution. |
| Collision Energy (CE) | To be optimized for maximum product ion intensity. |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
Method Validation: A Self-Validating System for Trustworthiness
A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose. The validation process should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[11]
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Acceptance Criteria (based on FDA guidance) |
| Selectivity | To ensure that the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.[12] |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[13] |
| Precision | To measure the reproducibility of the method. | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[13] |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | Analyte response should be at least 5 times the blank response, with accuracy within ±20% and precision ≤20%.[12] |
| Recovery | To assess the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable under various conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage under specified conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
References
-
Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9152-9163. [Link]
-
Al-Talla, Z. A., Al-Bawab, A. Q., & Amr, A. G. E. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1244, 130932. [Link]
-
Mohammed, S. M., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]
-
American Chemical Society. (n.d.). (E)-2-((4-((2-hydroxy-3-methoxybenzylidene)amino)phenyl)amino)-N-(pyridin-2-yl)imidazo[1,2-a]pyrimidine-3-carboxamide. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-c]pyrimidine, 2,3-dihydro-6-methyl-5-oxo-. PubChem. [Link]
-
United States Environmental Protection Agency. (n.d.). Imidazo[1,2-c]pyrimidine-2-carboxylic acid Properties. CompTox Chemicals Dashboard. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrimidine. PubChem. [Link]
-
Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Shpigun, O. A., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412. [Link]
-
Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical chemistry, 22(9), 1497–1502. [Link]
-
Vione, D., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3621-3631. [Link]
-
Gabelica, V., De Pauw, E., & Rosu, F. (2003). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. Journal of the American Society for Mass Spectrometry, 14(1), 17-23. [Link]
-
Smith, L. M., et al. (2023). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research, 22(1), 224-233. [Link]
-
Larsen, J. E., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1105-1110. [Link]
-
Jemal, M., & Schuster, A. (2001). A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 26(5-6), 945–953. [Link]
-
Singh, S. K., & Kumar, Y. (2014). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]
-
Santos, I. C., et al. (2008). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. ResearchGate. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146. [Link]
-
Kubica, P., et al. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 25(11), 2533. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 785(2), 263–275. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146. [Link]
-
Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid communications in mass spectrometry : RCM, 20(7), 1071–1076. [Link]
-
Giera, M., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 84. [Link]
-
B. Sitka, et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Chromatography A, 1292, 36-44. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Vione, D., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]
-
Singh, S. K., & Kumar, Y. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. SSRN. [Link]
-
Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]
-
Jemal, M., & Schuster, A. (2001). A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a Drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]
-
Bioanalysis Zone. (2024, January 10). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Prime Scholars. (n.d.). Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis. [Link]
-
Chrom Tech. (n.d.). Reverse Phase Chromatography Techniques. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
De Pauw, E., & Gabelica, V. (n.d.). ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. ORBi. [Link]
-
Cooks, R. G., & Zhang, W. (2018). Re‐Imagining Drug Discovery using Mass Spectrometry. Chimia, 72(11), 784-790. [Link]
-
Goldwirt, L., et al. (2017). Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer p. Brain Tumour Research Campaign. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
Sources
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 7. A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. anivet.au.dk [anivet.au.dk]
- 13. resolvemass.ca [resolvemass.ca]
Application Note: Imidazo[1,2-c]pyrimidine Derivatives in Fluorescence Microscopy
This guide outlines the application of Imidazo[1,2-c]pyrimidine derivatives in fluorescence microscopy. While the Imidazo[1,2-a] isomer is more historically prominent, the [1,2-c] isomer has emerged as a potent fluorophore scaffold, particularly when functionalized as azo-dyes or push-pull (D-π-A) systems.
Introduction & Photophysical Rationale
Imidazo[1,2-c]pyrimidines represent a class of fused heterocyclic fluorophores that offer distinct advantages over traditional dyes: compact size, tunable emission via substituent modification, and significant Stokes shifts that reduce self-quenching. Unlike their [1,2-a] counterparts, the [1,2-c] core provides a unique electronic distribution that, when coupled with electron-donating (D) and electron-withdrawing (A) groups, facilitates strong intramolecular charge transfer (ICT).
Key Photophysical Characteristics[1][2]
-
Emission Range: Typically Blue to Green (430–460 nm emission maxima for azo-derivatives).
-
Excitation: UV-A to Blue (335–355 nm).
-
Mechanism: The fluorescence arises from
and transitions. The rigid fused ring system restricts non-radiative decay pathways, enhancing quantum yield (QY). -
Solvatochromism: These derivatives often exhibit positive solvatochromism, making them excellent candidates for sensing local polarity changes in cellular organelles (e.g., lipid droplets vs. cytosol).
Target Applications
-
Live Cell Imaging: Due to their low molecular weight (<500 Da) and lipophilicity, these derivatives easily permeate cell membranes.
-
pH and Viscosity Sensing: The nitrogen-rich core can be protonated, altering fluorescence intensity/wavelength in acidic environments (lysosomes).
-
Counter-Staining: Their blue emission serves as an effective nuclear or cytoplasmic counter-stain to GFP/RFP markers.
Mechanism of Action & Chemical Logic[3]
The fluorescence efficacy of Imidazo[1,2-c]pyrimidines is governed by their Donor-Acceptor (D-π-A) architecture.
-
The Core (Bridge): The imidazo[1,2-c]pyrimidine ring acts as a conductive
-linker. -
Substituents:
-
Electron Donors (e.g., -Cl, -OMe at C7): Push electrons into the system.
-
Electron Acceptors (e.g., -CN, -NO2 at C8 or azo-linkage): Pull electron density.
-
-
Result: Upon excitation, charge transfers from the donor to the acceptor, creating a dipole. In viscous environments (like mitochondrial matrices or lipid droplets), the rotation of these groups is hindered (Restricted Intramolecular Rotation - RIR), leading to fluorescence enhancement (AIE-like effect).
Visualization: Structure-Property Relationship
Figure 1: Synthesis and Structure-Property Relationship of Imidazo[1,2-c]pyrimidine Fluorophores.
Experimental Protocols
A. Stock Solution Preparation
Reagents:
-
Imidazo[1,2-c]pyrimidine derivative (Lyophilized powder)
-
DMSO (Anhydrous, Cell Culture Grade)
Protocol:
-
Weigh 1 mg of the derivative.
-
Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .
-
Note: Sonicate for 5 minutes if dissolution is slow.
-
-
Aliquot into amber tubes and store at -20°C. (Stable for 3 months).
B. Live Cell Staining Protocol
Target: HeLa / HEK293 Cells Purpose: General cytoplasmic/organelle imaging.
-
Seeding: Seed cells on sterile glass-bottom confocal dishes (35 mm) at
cells/dish. Incubate for 24h at 37°C, 5% CO₂. -
Working Solution: Dilute the 10 mM Stock Solution into pre-warmed PBS or serum-free media to a final concentration of 5–10 µM .
-
Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Staining:
-
Remove culture media.
-
Wash cells 2x with PBS (pH 7.4).
-
Add the Working Solution and incubate for 20–30 minutes at 37°C.
-
-
Washing: Remove stain solution and wash 3x with PBS to remove background fluorescence.
-
Imaging: Add imaging medium (Live Cell Imaging Solution) and proceed immediately to microscopy.
C. Microscopy Settings
Given the typical absorption/emission profile (e.g., Compound 4c/4d from literature):
| Parameter | Setting | Notes |
| Excitation | 350 nm (UV) or 405 nm (Diode) | 405 nm is preferred for live cells to reduce phototoxicity. |
| Emission Filter | 430 – 480 nm (Blue Channel) | Bandpass filter (e.g., DAPI channel). |
| Detector | PMT / HyD | Set gain to minimize background from unbound dye. |
| Objective | 40x or 60x Oil Immersion | High NA (1.4) recommended for intracellular resolution. |
Data Summary: Photophysical Properties
The following table summarizes the properties of key Imidazo[1,2-c]pyrimidine azo-dye derivatives (e.g., compounds 4c, 4d, 4f) utilized in recent studies.
| Compound ID | Substituent (Donor/Acceptor) | Stokes Shift (nm) | Relative Intensity | ||
| 4c | Phenyl / Acetyl | 350 | 453.6 | 103.6 | High |
| 4d | Phenyl / Nitro | 345 | 459.8 | 114.8 | Moderate |
| 4f | Chlorophenyl / Acetyl | 350 | 455.6 | 105.6 | Moderate |
| 4l | - | 355 | 430.6 | 75.6 | High |
Data derived from Ethanol solutions (Concentration ~10⁻⁵ M).
Troubleshooting & Optimization
Issue: High Background Noise
-
Cause: Hydrophobic dye sticking to the plastic dish or membrane aggregates.
-
Fix: Perform an extra wash with PBS containing 1% BSA (Bovine Serum Albumin) to scavenge non-specific binding. Reduce dye concentration to 1 µM.
Issue: Weak Signal
-
Cause: Fluorescence quenching or poor uptake.
-
Fix: Increase incubation time to 45 minutes. Ensure the pH of the imaging buffer is neutral (7.4), as acidic pH may alter the protonation state and emission profile.
Issue: Photobleaching
-
Cause: High intensity UV excitation.
-
Fix: Use the 405 nm laser line at <5% power. Employ pulsed excitation if available.
Experimental Workflow Diagram
Figure 2: Standardized Staining Workflow for Adherent Cell Lines.
References
-
Mohammed, S. M., et al. (2024).[1] Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry.
-
Goel, R., et al. (2023). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. (Cited for structural comparison and synthesis methodologies).
-
Revathi, L., et al. (2018). Pyrimidine Derivatives, Their Optical Properties and Selective Fluorescent Sensor towards Zinc Ion. Tetrahedron Letters.
Sources
Application Notes and Protocols: A Comprehensive Framework for Assessing the Antiviral Efficacy of Imidazo[1,2-c]pyrimidine Nucleosides
Introduction
The emergence and re-emergence of viral diseases present a continuous and significant threat to global health, necessitating the urgent development of novel antiviral therapeutics.[1][2] Imidazo[1,2-c]pyrimidine nucleosides represent a promising class of heterocyclic compounds being investigated for their therapeutic potential. Related structures, such as imidazo[1,2-a]pyrimidine derivatives, have demonstrated antiviral properties against a range of viruses including human cytomegalovirus (HCMV), varicella-zoster virus, HIV, and hepatitis C.[3][4] As nucleoside analogs, their mechanism of action is often predicated on the inhibition of viral nucleic acid synthesis, a cornerstone of antiviral therapy.[5][6][7] These analogs can act as competitive inhibitors of viral polymerases or lead to chain termination upon incorporation into the growing viral DNA or RNA strand.[7]
However, the journey from a promising chemical scaffold to a clinically viable antiviral agent is rigorous. A critical step in this process is the systematic in vitro evaluation of antiviral efficacy and cytotoxicity. This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to meticulously assess the antiviral potential of novel Imidazo[1,2-c]pyrimidine nucleosides. The protocols outlined herein are designed to establish a robust, self-validating system for generating reproducible and reliable data, adhering to the principles recommended by regulatory bodies like the FDA for early-stage antiviral development.[8][9][10]
This guide will detail the essential experimental workflow, from initial cytotoxicity profiling to determine the therapeutic window, to primary and secondary assays for quantifying antiviral activity. We will delve into the causality behind experimental choices, ensuring that users not only understand the steps but also the scientific rationale that underpins them.
Foundational Principle: The Therapeutic Index
The ultimate goal of an antiviral drug is to inhibit viral replication at concentrations that are not harmful to the host cells. This relationship is quantified by the Therapeutic Index (TI) , a critical parameter in drug development. The TI is the ratio of the compound's cytotoxicity to its antiviral activity. A higher TI indicates a more promising drug candidate, signifying a wider margin of safety.
The core workflow for determining the TI involves a multi-assay approach, beginning with the assessment of compound toxicity.
Figure 1: High-level workflow for assessing antiviral efficacy.
Part 1: Cytotoxicity Profiling
Expertise & Experience: Before evaluating antiviral activity, it is imperative to determine the concentration range at which the Imidazo[1,2-c]pyrimidine nucleoside is toxic to the host cells.[11] This step is crucial because observed reductions in viral markers could be a non-specific consequence of cell death rather than targeted antiviral action. We will describe two common methods: the MTT/MTS assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[12][13] Running these assays in parallel provides a more complete picture of the compound's cytopathic effects.[14]
Protocol 1.1: MTT/MTS Cytotoxicity Assay
This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the virus of interest) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of the Imidazo[1,2-c]pyrimidine nucleoside in cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., from 1000 µM down to 0.5 µM).
-
Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Reagent Addition: Add 20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 1.2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[15]
Step-by-Step Methodology:
-
Assay Setup: Follow steps 1-4 of the MTT/MTS assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer). Determine the CC₅₀ value as described above.
| Parameter | Description |
| CC₅₀ (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in cell viability. |
Part 2: Primary Antiviral Efficacy Assays
With the CC₅₀ value established, you can now design efficacy assays using non-toxic concentrations of the Imidazo[1,2-c]pyrimidine nucleoside.
Protocol 2.1: Plaque Reduction Assay (PRA)
Trustworthiness: The Plaque Reduction Assay is considered the "gold standard" for determining the infectivity of lytic viruses and the efficacy of antiviral compounds.[16] It measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death caused by viral infection.[17][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Aspirate the culture medium and infect the cell monolayers with the virus dilution for 1-2 hours at 37°C.
-
Compound Treatment: Prepare dilutions of the Imidazo[1,2-c]pyrimidine nucleoside in an overlay medium (e.g., medium containing 1% methylcellulose or agarose). The highest concentration should be at or below the CC₅₀.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with the compound-containing medium. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
Figure 2: Workflow for the Plaque Reduction Assay.
Protocol 2.2: Virus Yield Reduction Assay (VYRA)
Expertise & Experience: This assay provides a quantitative measure of the reduction in the production of infectious virus progeny in the presence of the antiviral compound.[19][20] It is particularly useful for both lytic and non-lytic viruses and complements the PRA by measuring the total infectious virus produced over a single replication cycle.[21]
Step-by-Step Methodology:
-
Cell Seeding and Infection: Seed cells in a multi-well plate (e.g., 24-well) and infect with the virus at a defined multiplicity of infection (MOI), typically high enough to infect most cells (e.g., MOI of 1-5).
-
Compound Treatment: After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the Imidazo[1,2-c]pyrimidine nucleoside (concentrations below the CC₅₀).
-
Incubation: Incubate the plate for a duration corresponding to one viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant (for secreted viruses) or the cells and supernatant (for cell-associated viruses). Subject the samples to freeze-thaw cycles to release intracellular virions.
-
Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in virus yield (in log₁₀ PFU/mL or TCID₅₀/mL) for each compound concentration compared to the untreated virus control. The EC₅₀ is the concentration that reduces the virus yield by 50% (or 90% for EC₉₀).
Part 3: Secondary Assay for Mechanistic Insight
Protocol 3.1: Quantitative PCR (qPCR/qRT-PCR)
Authoritative Grounding & Comprehensive References: To further elucidate the mechanism of action, particularly for nucleoside analogs that target viral genome replication, quantifying viral nucleic acid levels is essential.[1] Real-time quantitative PCR (qPCR) for DNA viruses or reverse transcription qPCR (qRT-PCR) for RNA viruses provides a highly sensitive and specific method for this purpose.[22][23][24][25]
Step-by-Step Methodology:
-
Assay Setup: Follow steps 1-3 of the Virus Yield Reduction Assay.
-
Nucleic Acid Extraction: At the end of the incubation period, harvest the cells and/or supernatant. Extract total DNA or RNA using a commercially available kit.
-
Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to convert viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[26]
-
qPCR: Perform qPCR using primers and a probe specific to a conserved region of the viral genome. Include a standard curve of known quantities of viral DNA or a plasmid containing the target sequence to allow for absolute quantification.
-
Data Analysis: Determine the viral genome copy number for each compound concentration. Calculate the percentage of inhibition relative to the untreated virus control and determine the EC₅₀.
Data Presentation and Interpretation
| Compound | CC₅₀ (µM) [MTT Assay] | EC₅₀ (µM) [Plaque Reduction] | EC₅₀ (µM) [Yield Reduction] | EC₅₀ (µM) [qPCR] | Therapeutic Index (TI) (CC₅₀/EC₅₀_PRA) |
| Imidazo[1,2-c]pyrimidine-1 | >100 | 5.2 | 4.8 | 6.1 | >19.2 |
| Imidazo[1,2-c]pyrimidine-2 | 75.4 | 15.8 | 14.9 | 18.2 | 4.8 |
| Positive Control (e.g., Acyclovir) | >200 | 2.1 | 1.9 | 2.5 | >95.2 |
Interpreting the Results:
-
A high CC₅₀ value indicates low cytotoxicity.
-
A low EC₅₀ value indicates high antiviral potency.
-
A Therapeutic Index (TI) greater than 10 is generally considered promising for further investigation.
-
Discrepancies between the EC₅₀ values from different assays can provide mechanistic insights. For instance, if the qPCR EC₅₀ is significantly higher than the plaque or yield reduction EC₅₀, it might suggest the compound acts at a later stage of the viral life cycle, such as assembly or release, rather than genome replication.
Conclusion
This protocol provides a robust framework for the initial in vitro assessment of the antiviral efficacy of Imidazo[1,2-c]pyrimidine nucleosides. By systematically determining the cytotoxicity (CC₅₀) and antiviral activity (EC₅₀) through a combination of well-established assays, researchers can reliably calculate the therapeutic index and make informed decisions about which compounds warrant further development. Adherence to these detailed methodologies ensures the generation of high-quality, reproducible data, a critical foundation for the discovery of new antiviral therapies. It is also recommended to conduct studies on the potential for antiviral resistance development for promising candidates, as outlined in FDA guidance.[10]
References
-
Al-Obaid, A. M., Al-Rashood, S. T., & El-Emam, A. A. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Witvrouw, M., Balzarini, J., De Clercq, E., & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]
-
Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. IAR | USU. [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. [Link]
-
Ribeiro, C., et al. (2023). In Vitro Antiviral Activity of Red Algae Extracts from Chondracanthus teedei var. lusitanicus and Osmundea pinnatifida Against Coxsackievirus A12 and a Lentiviral Vector. MDPI. [Link]
-
American Society for Microbiology. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]
-
Kočvara, D., et al. (2017). In vitro methods for testing antiviral drugs. Biotechnology Advances. [Link]
-
Microbe Investigations. (2024). Testing Protocols for Antiviral Disinfectants. Microbe Investigations. [Link]
-
Kifli, N., De Clercq, E., Balzarini, J., & Simons, C. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Bioorganic & medicinal chemistry. [Link]
-
Eyer, L., et al. (2017). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses. [Link]
-
Addo, F. T., et al. (2024). In Vitro Antiviral Assays: A Review of Laboratory Methods. ASSAY and Drug Development Technologies. [Link]
-
McGovern, B., & White, K. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. [Link]
-
Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]
-
U.S. Food and Drug Administration. (2020). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. FDA. [Link]
-
Wikipedia. (n.d.). Reverse transcription polymerase chain reaction. Wikipedia. [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. [Link]
-
Virology Down Under. (2018). Reverse transcription-polymerase chain reaction (RT-PCR). Virology Down Under. [Link]
-
Prichard, M. N., et al. (1996). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Antiviral Research. [Link]
-
Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. College of Health Solutions. [Link]
-
Regulations.gov. (2006). Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency. Regulations.gov. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
QIAGEN. (n.d.). RT-PCR | Reverse transcription PCR. QIAGEN. [Link]
-
Federal Register. (2006). Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability. Federal Register. [Link]
-
Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]
-
American Society for Microbiology. (2024). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology. [Link]
-
Kifli, N. (2022). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. ORCA - Cardiff University. [Link]
-
Kralik, P., & Ricchi, M. (2017). Detection and monitoring of virus infections by real-time PCR. PMC. [Link]
-
Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS.gov. [Link]
-
Wang, J., et al. (2012). Application of Reverse Transcription-PCR and Real-Time PCR in Nanotoxicity Research. PMC. [Link]
-
Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit. Antibodies.com. [Link]
-
Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. [Link]
-
Eltwissy, D., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. [Link]
-
SciSpace. (n.d.). Quantitative PCR and RT-PCR in Virology. SciSpace. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]
-
PM360. (2016). FDA publishes draft guidance for developing HCV antivirals. PM360. [Link]
-
ResearchGate. (n.d.). How to calculate viral titer based on qPCR measurement?. ResearchGate. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. LiverTox - NCBI Bookshelf. [Link]
-
Bio-protocol. (n.d.). qRT-PCR viral quantification. Bio-protocol. [Link]
-
American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]
-
Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research. [Link]
-
Papin, J. F., et al. (2004). Real-Time Quantitative PCR Analysis of Viral Transcription. Methods in Molecular Biology. [Link]
Sources
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines as antiviral agents [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability [federalregister.gov]
- 10. hhs.gov [hhs.gov]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 15. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reverse transcription polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 23. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of Reverse Transcription-PCR and Real-Time PCR in Nanotoxicity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. RT-PCR | Reverse transcription PCR [qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-c]pyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your work.
Introduction: The Challenge of Regioselectivity
The Imidazo[1,2-c]pyrimidine scaffold is a valuable heterocyclic motif in medicinal chemistry. However, its synthesis is often less straightforward than its more common constitutional isomer, Imidazo[1,2-a]pyrimidine. The key to successfully synthesizing the [1,2-c] isomer lies in controlling the regioselectivity of the initial cyclocondensation reaction. This guide will focus on the primary synthetic route and provide solutions to common issues that can negatively impact reaction yield and purity.
The most established route to the Imidazo[1,2-c]pyrimidine core involves the condensation of a 4-aminopyrimidine with an appropriate α-halocarbonyl compound, followed by intramolecular cyclization.[1][2] This is a variation of the classic Tschitschibabin reaction used for related fused imidazoles.[3][4]
Core Synthetic Pathway
The synthesis of Imidazo[1,2-c]pyrimidine-2-carboxylic acid typically begins with the reaction of 4-aminopyrimidine with an ester of bromopyruvic acid (e.g., ethyl bromopyruvate). The resulting intermediate undergoes cyclization and subsequent hydrolysis of the ester to yield the target carboxylic acid.
Caption: General Synthetic Pathway for Imidazo[1,2-c]pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring the formation of the Imidazo[1,2-c]pyrimidine isomer instead of the Imidazo[1,2-a] isomer?
A1: The choice of the starting aminopyrimidine is non-negotiable for regiochemical control.
-
For Imidazo[1,2-c]pyrimidine: You must use 4-aminopyrimidine . The initial nucleophilic attack occurs from the exocyclic amino group onto the α-halocarbonyl. The subsequent cyclization then proceeds via the endocyclic N1 nitrogen of the pyrimidine ring.
-
For Imidazo[1,2-a]pyrimidine: This isomer is formed using 2-aminopyrimidine .[3][4] Using the wrong starting material is the most common reason for complete failure to obtain the desired product.
Q2: How does the quality of the starting materials impact the reaction?
A2: The purity of both 4-aminopyrimidine and the α-halo ketoester (e.g., ethyl bromopyruvate) is paramount.
-
4-Aminopyrimidine: Should be free of isomeric impurities. It is also susceptible to degradation and discoloration on storage; using fresh or purified material is recommended.
-
Ethyl Bromopyruvate: This reagent is a lachrymator and can decompose, releasing HBr. This acidic byproduct can protonate the 4-aminopyrimidine, rendering it non-nucleophilic and halting the reaction. It is advisable to use freshly opened or distilled reagent. If the reagent is old, an extra equivalent of a non-nucleophilic base may be required to quench acidity.
Q3: What is the best way to monitor the progress of the cyclocondensation reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). You should be able to track the consumption of the 4-aminopyrimidine and the appearance of a new, typically more fluorescent, spot corresponding to the fused heterocyclic product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for unambiguous identification of the product and key intermediates.
Troubleshooting Guide
Problem 1: Low or No Product Formation
You've run the reaction and the TLC shows only starting material or a complex mixture of baseline spots.
Causality and Solutions:
This issue almost always traces back to the nucleophilicity of the amine or the reactivity of the electrophile.
-
Cause A: Incorrect Aminopyrimidine Isomer
-
Explanation: As detailed in the FAQs, using 2-aminopyrimidine will lead to the [1,2-a] isomer, not your target [1,2-c] compound.[1] The reaction mechanism is fundamentally dependent on the position of the amino group.
-
Validation Protocol:
-
Confirm the identity of your aminopyrimidine starting material via melting point or NMR spectroscopy.
-
Ensure the bottle is correctly labeled and there has been no cross-contamination in the lab.
-
-
-
Cause B: Deactivated Starting Materials
-
Explanation: The exocyclic amino group of 4-aminopyrimidine can be protonated by acidic impurities (like HBr from decomposed ethyl bromopyruvate), which completely neutralizes its nucleophilicity.
-
Solution Protocol:
-
Add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture from the start. This will scavenge any acid present.
-
If the reaction is run in a solvent, choose one that can solubilize the base. See the table below for guidance.
-
-
-
Cause C: Inappropriate Reaction Conditions
-
Explanation: The initial alkylation and subsequent cyclization require specific conditions to proceed efficiently. The choice of solvent and temperature is critical.
-
Troubleshooting Workflow:
-
Caption: Decision workflow for troubleshooting low reaction yield.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, DMF, Acetonitrile | Protic solvents like ethanol can facilitate proton transfer in the cyclization step. Aprotic polar solvents like DMF can increase reaction rates by better solvating intermediates. |
| Base | NaHCO₃, K₂CO₃, Triethylamine | A mild base is often sufficient. Stronger bases may promote side reactions or decomposition. Triethylamine can also act as a base and is easily removed. |
| Temperature | 60-100 °C (Reflux) | Thermal energy is required for the intramolecular cyclization (dehydration) step. Start at a lower temperature (e.g., 60 °C) and gradually increase if the reaction stalls. |
Problem 2: Significant Formation of a Dark, Insoluble Byproduct
Your reaction turns dark brown or black, and a significant amount of insoluble material crashes out, complicating workup and lowering yield.
Causality and Solutions:
This is indicative of polymerization or decomposition, often caused by excessive heat or incorrect stoichiometry.
-
Cause A: Polymerization of Ethyl Bromopyruvate
-
Explanation: α-Halo carbonyl compounds can self-condense or polymerize, especially in the presence of base and heat.
-
Solution Protocol:
-
Slow Addition: Add the ethyl bromopyruvate dropwise to the heated solution of 4-aminopyrimidine and base over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the desired bimolecular reaction over polymerization.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-aminopyrimidine. This ensures the more valuable electrophile is consumed quickly, minimizing its opportunity to self-react.
-
-
-
Cause B: Thermal Decomposition
-
Explanation: The fused Imidazo[1,2-c]pyrimidine ring system, while aromatic, can be sensitive to prolonged exposure to high temperatures, especially if impurities are present.
-
Solution Protocol:
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly.
-
Temperature Control: Do not overheat. Find the minimum temperature required for efficient cyclization. A reaction that works at 80 °C should not be run at 120 °C "just to be sure."
-
-
Problem 3: Difficulty with Final Ester Hydrolysis
The cyclization to the ester is successful, but the final hydrolysis to the carboxylic acid is low-yielding or leads to decomposition.
Causality and Solutions:
Harsh hydrolysis conditions can damage the heterocyclic core.
-
Cause: Ring Opening or Decomposition
-
Explanation: Strong acidic or basic conditions (e.g., concentrated HCl, high concentrations of NaOH at reflux) can potentially lead to the degradation of the electron-rich imidazole ring.
-
Optimized Hydrolysis Protocol:
-
Reagent: Use a mild base such as Lithium Hydroxide (LiOH). It is highly effective for ester hydrolysis at lower temperatures.
-
Solvent System: A mixture of THF/Water or Methanol/Water is ideal. This ensures solubility of both the ester and the inorganic base.
-
Temperature: Conduct the hydrolysis at room temperature or with gentle warming (0 °C to 40 °C). Monitor by TLC until the starting ester spot has disappeared.
-
Workup: After hydrolysis is complete, carefully acidify the reaction mixture with cold 1N HCl to a pH of ~3-4. The carboxylic acid product should precipitate and can be collected by filtration.
-
-
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Gorbunov, A. A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1487-1497. [Link]
-
Katritzky, A. R., et al. (1995). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Journal of Heterocyclic Chemistry, 32(4), 1369-1373. [Link]
-
Lynch, J. E., et al. (1998). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Tetrahedron Letters, 39(29), 5133-5136. [Link]
-
Menchikov, L. G., & Zavarzin, I. V. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. [Link]
-
Chichibabin Reaction. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Katritzky, A. R., et al. (2003). Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Synthesis, 2003(18), 2777-2780. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
Challenges in the purification of Imidazo[1,2-c]pyrimidine derivatives
[1][2]
Status: Operational Lead Scientist: Senior Application Specialist Topic: Downstream Processing & Isolation of Imidazo[1,2-c]pyrimidine Derivatives[1]
Introduction: The Scaffold Paradox
Welcome to the technical center. You are likely here because your Imidazo[1,2-c]pyrimidine derivative—a promising bioisostere for purine-based kinase inhibitors—is behaving poorly during isolation.
While the [1,2-c] fusion offers a unique vector for pi-stacking in active sites (often targeting EGFR or CDK pathways), this same property creates the "Brick Dust" Paradox : the molecule is stable and crystalline but refuses to dissolve in standard chromatography solvents, yet streaks aggressively on silica due to residual basicity.[2][1]
This guide breaks down the purification workflow into four critical modules based on the physicochemical failure modes of this scaffold.
Module 1: The Solubility Deadlock ("Brick Dust")
Symptom: The crude solid is insoluble in DCM, EtOAc, or MeOH.[2][1] It crashes out on the top of the column or blocks the HPLC injector.
The Science:
Imidazo[1,2-c]pyrimidines possess a planar, electron-deficient core that facilitates strong intermolecular
Troubleshooting Protocol: The "Dissolve & Load" Strategy
| Solvent System | Solubility Rating | Application Note |
| DCM/MeOH | Poor | Standard washes only.[2][3] Risk of crystallization in column.[3] |
| THF | Moderate | Good for intermediate polarity, but watch for peroxide formation.[2][1][3] |
| DMSO/DMF | High | Required for Reverse Phase (C18) injection. |
| HFIP (Hexafluoroisopropanol) | Excellent | The "Nuclear Option" for breaking |
Q: How do I load this onto a normal phase column if it won't dissolve in DCM? A: Do not attempt liquid loading with large volumes of DMSO; it will ruin the separation.[2][3] Use the Dry Loading technique:
Module 2: Chromatographic Tailing (The Basicity Trap)
Symptom: Your product elutes as a broad streak (Rf 0.2 to 0.6) rather than a tight spot. Yield is low because the tail co-elutes with impurities.[3]
The Science: The Imidazo[1,2-c]pyrimidine core contains a "pyridine-like" nitrogen (N1) which acts as a Hydrogen Bond Acceptor (HBA) and a weak base (pKa ~4–5).[2][1] Acidic silanol groups (Si-OH) on the stationary phase protonate this nitrogen, causing the compound to "drag."[2][1]
Decision Tree: Mobile Phase Modifiers
Q: Can I just use more methanol? A: No. Increasing polarity moves the spot but increases the streak. You must suppress the ionization.[3]
Protocol:
-
Standard: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.[2][3]
-
Pre-wash: Flush the silica column with the modifier-containing solvent before loading the sample to neutralize active sites.[3]
-
Alternative: If basic modifiers cause hydrolysis of sensitive side chains (e.g., esters), switch to Neutral Alumina stationary phase or use Acetone/DCM systems which often provide better selectivity for fused pyrimidines than MeOH/DCM.[2][1][3]
Module 3: The Regioisomer Nightmare
Symptom: NMR shows a "shadow" set of peaks.[3] Two spots on TLC are barely separated (
The Science:
The synthesis of Imidazo[1,2-c]pyrimidines (typically via condensation of 4-aminopyrimidines with
Workflow: Separation Strategy
Figure 1: Decision matrix for separating closely eluting regioisomers of fused pyrimidines.
Q: Flash chromatography failed. What now? A: Switch to Recrystallization . Imidazo[1,2-c]pyrimidines often exhibit significantly different lattice energies between regioisomers.
Module 4: Metal Scavenging (Post-Coupling)
Symptom: Product is off-white, gray, or brown.[2][1] 1H NMR is clean, but biological assays show toxicity (false positives).[2][1][3]
The Science: Suzuki or Buchwald couplings used to functionalize the scaffold often leave residual Palladium (Pd) trapped in the nitrogen-rich lattice. The pyrimidine nitrogens act as ligands, chelating the metal.[2][1]
Removal Protocol: The "Chelation Wash"
Summary of Critical Parameters
| Parameter | Imidazo[1,2-c]pyrimidine Specification |
| Typical pKa | 4.0 – 5.5 (Conjugate Acid) |
| UV Max | ~260–290 nm (Strong absorption) |
| Preferred Stationary Phase | C18 (Reverse Phase) > Neutral Alumina > Silica (with modifier) |
| Critical Impurity | Regioisomer (from condensation) & Residual Pd |
References
-
Synthesis and Regioselectivity
-
Solubility & Physicochemical Properties
-
Metal Scavenging Protocols
-
Biological Relevance & Structure
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 3. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: By-Product Identification in Imidazo[1,2-c]pyrimidine Synthesis
Introduction: The Imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development. Its synthesis, often via multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, is efficient but can be prone to the formation of challenging by-products. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to help researchers identify, characterize, and mitigate the formation of common impurities encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are observing an unexpected product in our LC-MS with the same mass as our target Imidazo[1,2-c]pyrimidine. What is the likely identity of this by-product and how can we confirm it?
This is the most common issue encountered and almost certainly points to the formation of a regioisomer.
Plausible Cause: Formation of the Imidazo[1,2-a]pyrimidine Isomer
The regiochemical outcome of the cyclization is dictated by the starting aminopyrimidine. To synthesize the target Imidazo[1,2-c]pyrimidine scaffold, the reaction must start with a 4-aminopyrimidine . If the reaction instead proceeds with a 2-aminopyrimidine , it will produce the isomeric Imidazo[1,2-a]pyrimidine .[1][2]
This issue typically arises from two sources:
-
Incorrect Starting Material: The commercial bottle of "4-aminopyrimidine" may be incorrect or contain significant isomeric impurities.
-
Contaminated Starting Material: The 4-aminopyrimidine used may be contaminated with its 2-amino isomer.
dot graph "Reaction_Regioselectivity" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Regioselectivity leading to desired product vs. isomeric by-product.
Troubleshooting Guide & Analytical Workflow
Distinguishing these isomers is impossible by mass spectrometry alone. Unambiguous identification requires advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 1: Preliminary ¹H NMR Analysis While subtle, the proton NMR spectra of the two isomers have distinct patterns for the pyrimidine ring protons.
-
Imidazo[1,2-a]pyrimidine: Often shows a characteristic pattern of one singlet and three doublet of doublets in the aromatic region for the core scaffold.[3]
-
Imidazo[1,2-c]pyrimidine: The pattern will differ, reflecting the different connectivity and electronic environment.
Step 2: Definitive 2D NMR Analysis (HMBC & NOESY) Two-dimensional NMR is the gold standard for confirming the scaffold's connectivity.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond correlations between protons and carbons. The key is to find a correlation that can only exist in one isomer. For the Imidazo[1,2-c]pyrimidine, look for a correlation from the proton on the imidazole ring (H3) to the bridgehead carbon (C8a) and another pyrimidine carbon (C5). This specific pattern of long-range couplings will be different in the [1,2-a] isomer.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows protons that are close in space. For substituted analogs, a NOESY can reveal through-space correlations between a substituent on the imidazole ring and a proton on the pyrimidine ring. The specific correlation observed will confirm the regiochemistry.
dot graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Workflow for the definitive identification of isomeric by-products.
Table 1: Comparative Spectroscopic Data (Illustrative) Note: Exact chemical shifts (δ) are highly dependent on substitution. This table illustrates the expected patterns.
| Feature | Imidazo[1,2-c]pyrimidine (Target) | Imidazo[1,2-a]pyrimidine (By-Product) | Rationale for Difference |
| ¹H NMR | Unique coupling patterns for H5, H7, H8. | Characteristic pattern often includes a singlet and three doublet of doublets.[3] | Different proton connectivity and neighboring atoms lead to distinct splitting patterns and chemical shifts. |
| HMBC | Key correlation from imidazole H3 to bridgehead C8a and pyrimidine C5. | Correlation from imidazole H3 to bridgehead C8a and pyrimidine C7. | The long-range J-coupling pathways are fundamentally different due to the alternate ring fusion. |
| NOESY | Proximity of H3 to H5. | Proximity of H3 to a different pyrimidine proton (e.g., H5, but numbering is different). | The spatial arrangement of the fused rings places different protons near each other. |
Preventative Measures
-
Verify Starting Material: Before beginning a synthesis, confirm the identity and purity of your 4-aminopyrimidine starting material using ¹H NMR and compare it against a known standard.
-
Source High-Purity Reagents: Purchase starting materials from reputable suppliers and obtain a certificate of analysis if possible.
-
Chromatographic Purification: If the isomeric by-product does form, careful column chromatography can often separate the two isomers, although this can be challenging. Monitor fractions carefully by TLC or LC-MS.
Question 2: Our reaction is sluggish, and we are isolating a significant amount of a by-product identified as the starting aldehyde (or its derivatives). What is happening?
Plausible Cause: Incomplete Reaction and Hydrolysis of Intermediates
Multicomponent reactions like the GBB proceed through several equilibrium steps. The initial step is the formation of an imine between the aminopyrimidine and the aldehyde.[4][5]
dot graph "GBB_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Simplified GBB reaction pathway showing the key imine intermediate.
If the subsequent cyclization steps are slow or inefficient, the imine intermediate can persist in the reaction mixture. Imines are susceptible to hydrolysis, especially during aqueous workup, which will break them down back into the starting amine and aldehyde.
Troubleshooting & Identification
-
By-Product Characterization: The aldehyde can be easily identified by ¹H NMR (characteristic peak at ~9-10 ppm) and by comparing its retention time in LC-MS to an authentic sample. You may also observe the uncyclized imine intermediate, which will have a distinct mass and NMR spectrum.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. If you see the formation of an intermediate that then disappears as the product forms, the reaction is proceeding correctly. If the intermediate builds up and persists, the cyclization is the rate-limiting step.
Preventative Measures
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water will drive the equilibrium away from the imine and prevent the reaction from proceeding. Use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial.[6]
-
Lewis Acid Catalysis: The GBB reaction is often catalyzed by a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃).[7] The catalyst activates the imine towards nucleophilic attack by the isocyanide, accelerating the cyclization and pushing the reaction towards the final product. Ensure your catalyst is active and used in the correct loading.
-
Temperature: Some cyclizations require elevated temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature if it is proceeding slowly at room temperature.
Question 3: My NMR spectrum is clean, but the mass spectrum shows a peak at [M+18]. What could this be?
Plausible Cause: Water Adduct Formation in Mass Spectrometry
This is typically not a chemical by-product from the reaction but an artifact of the mass spectrometry analysis, especially when using Electrospray Ionization (ESI). The target molecule, being a nitrogenous heterocycle, is basic and can readily be protonated to form the [M+H]⁺ ion. In the ESI source, this ion can form a non-covalent adduct with residual water molecules, leading to the observation of an [M+H+H₂O]⁺ ion, which corresponds to [M+19] for the molecular weight, or more commonly seen as M+18 in relation to the neutral mass.
Troubleshooting & Verification
-
Confirm with Other Techniques: If the NMR and chromatography (LC-UV, TLC) show a single, pure compound, the [M+18] peak is almost certainly an MS artifact.
-
Optimize MS Conditions:
-
Drying Gas: Increase the temperature and/or flow rate of the drying gas (typically nitrogen) in the ESI source. This helps to desolvate the ions more effectively before they enter the mass analyzer.
-
Solvent System: Ensure your mobile phase is sufficiently volatile and that the sample is fully dissolved.
-
References
-
Katritzky, A. R., et al. (2000). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2008). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. [Link]
-
National Institutes of Health. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
ResearchGate. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]
-
StackExchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
-
DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]
-
National Institutes of Health. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]
-
Royal Society of Chemistry. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
-
Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
-
National Institutes of Health. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Archives. [Link]
-
National Institutes of Health. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PubMed Central. [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
-
ResearchGate. (2020). Diaminoimidazopyrimidines: Access via the Groebke–Blackburn–Bienaymé Reaction and Structural Data Mining. ResearchGate. [Link]
-
ResearchGate. (2008). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
National Institutes of Health. (2021). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. PubMed Central. [Link]
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
Sources
- 1. Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance Mechanisms to Imidazo[1,2-c]pyrimidine Antimicrobial Agents
This technical support guide is designed for researchers, scientists, and drug development professionals investigating antimicrobial resistance to Imidazo[1,2-c]pyrimidine agents. It provides a structured approach to troubleshooting common experimental challenges and offers detailed protocols to ensure the scientific integrity of your findings.
Introduction
Imidazo[1,2-c]pyrimidines represent a promising class of antimicrobial compounds with a wide range of biological activities.[1][2] As with all antimicrobial agents, the emergence of resistance is a critical challenge to their therapeutic potential. Understanding and overcoming these resistance mechanisms is paramount for the successful development of this chemical scaffold. This guide provides practical, in-depth technical assistance for researchers encountering resistance in their experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and questions that arise during the investigation of Imidazo[1,2-c]pyrimidine resistance.
Q1: My Minimum Inhibitory Concentration (MIC) values for a specific Imidazo[1,2-c]pyrimidine compound are highly variable between experimental runs. What are the likely causes and how can I troubleshoot this?
A1: Inconsistent MIC values are a common frustration in antimicrobial susceptibility testing.[3] The issue typically stems from a few key experimental variables that must be rigorously controlled.
-
Inoculum Density: The starting concentration of bacteria is critical. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend standardizing the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL, followed by a further dilution to achieve the final desired inoculum concentration.[4][5]
-
Compound Solubility: Imidazo[1,2-c]pyrimidines can exhibit variable solubility. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your serial dilutions in the broth medium. Any precipitation will lead to an inaccurate assessment of the true MIC.
-
Media Composition: The type of growth medium can significantly impact the activity of your compound. Cation concentrations, particularly Ca2+ and Mg2+, can influence the interaction between the antimicrobial agent and the bacterial cell.[3] Using a standardized medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for consistency.[4]
-
Incubation Conditions: Strict adherence to standardized incubation time (typically 16-20 hours) and temperature (e.g., 35°C ± 2°C) is essential for reproducible results.[6]
Troubleshooting Workflow for Inconsistent MICs:
Caption: A stepwise approach to troubleshooting variable MIC values.
Q2: I've isolated a resistant mutant, but sequencing of the predicted target gene reveals no mutations. What are the alternative resistance mechanisms I should investigate?
A2: This is a frequent occurrence and points to resistance mechanisms beyond target-site modification. The most common alternative mechanisms are:
-
Active Efflux: The resistant bacterium may be overexpressing efflux pumps that actively transport the Imidazo[1,2-c]pyrimidine compound out of the cell, preventing it from reaching its target.
-
Reduced Permeability: Alterations in the bacterial cell envelope, such as changes to the outer membrane porins in Gram-negative bacteria, can limit the uptake of the antimicrobial agent.
-
Enzymatic Inactivation: The bacterium may have acquired or upregulated an enzyme that chemically modifies and inactivates the Imidazo[1,2-c]pyrimidine.
A logical first step is to perform an MIC assay in the presence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC for the resistant strain when the EPI is present strongly suggests that efflux is a key resistance mechanism.
Table 1: Commonly Used Efflux Pump Inhibitors
| Efflux Pump Inhibitor | Primary Target Pump Family | Typical Working Concentration |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Resistance-Nodulation-Division (RND) | 10-50 µg/mL |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Proton Motive Force (PMF) dependent pumps | 1-10 µM |
| Verapamil | ATP-binding cassette (ABC) | 10-100 µg/mL |
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed experimental workflows for the robust investigation of specific resistance mechanisms.
Guide 1: Investigating and Confirming Efflux-Mediated Resistance
If your initial experiments suggest the involvement of efflux pumps, the following protocol will guide you through a systematic confirmation process.
Protocol 1: Efflux Pump Inhibition Assay
Objective: To determine if the observed resistance to an Imidazo[1,2-c]pyrimidine agent is due to the activity of an efflux pump.
Materials:
-
Susceptible parent bacterial strain
-
Resistant mutant strain
-
Imidazo[1,2-c]pyrimidine compound
-
Efflux pump inhibitor (e.g., PAβN)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare standardized inocula of both the parent and resistant strains as per CLSI or EUCAST guidelines.
-
Plate Preparation:
-
In a 96-well plate, perform serial dilutions of the Imidazo[1,2-c]pyrimidine compound in CAMHB.
-
In a second 96-well plate, perform the same serial dilutions in CAMHB supplemented with a fixed, sub-inhibitory concentration of the chosen EPI.
-
-
Inoculation: Add the standardized bacterial inoculum to all wells. Include appropriate growth and sterility controls.
-
Incubation: Incubate the plates for 16-20 hours at the appropriate temperature.
-
MIC Determination: Determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.[7]
Interpretation: A four-fold or greater reduction in the MIC for the resistant strain in the presence of the EPI is considered a strong indication of efflux-mediated resistance.
Experimental Workflow for Efflux Pump Investigation:
Caption: A systematic workflow for the investigation of efflux-mediated resistance.
Guide 2: Identifying Novel Resistance Mutations via Whole-Genome Sequencing
When the primary suspected resistance mechanisms do not yield a definitive answer, whole-genome sequencing (WGS) is a powerful, unbiased approach to identify the genetic basis of resistance.[8][9][10]
Protocol 2: Comparative Whole-Genome Sequencing of Susceptible and Resistant Strains
Objective: To identify all genetic variations between a susceptible parent strain and a resistant mutant.
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from pure cultures of both the parent and resistant strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing using a platform such as Illumina.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Genome Assembly: If a high-quality reference genome is unavailable, assemble the reads from the parent strain to create a reference.
-
Variant Calling: Map the reads from the resistant strain against the parent strain's genome and identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Functional Annotation: Annotate the identified mutations to determine the affected genes and predict the functional consequences of any amino acid changes.
-
Interpretation: Focus on non-synonymous mutations in genes with plausible roles in antimicrobial resistance, such as those encoding drug targets, transport proteins, or regulatory proteins. Mutations in promoter regions that may alter gene expression should also be carefully examined.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. 11th ed. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. EUCAST Definitive Document. 2000;1(2). [Link]
-
Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Der Pharma Chemica. Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Kolawole, J. T. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? ResearchGate. [Link]
-
Singh, S., Singh, S. K., & Chowdhury, I. (2017). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian journal of medical research, 146(6), 735–744. [Link]
- Ellington, M. J., Ekelund, O., & Woodford, N. (2007). The role of efflux in conferring resistance to antimicrobial agents in Gram-positive bacteria. Journal of antimicrobial chemotherapy, 60(1), 1–4.
-
Crofts, T. S., Zanolli, N. C., & Onyekwere, I. U. (2017). Whole-Genome Sequencing for Detection of Antimicrobial Resistance: Mycobacterium tuberculosis, a Model Organism. Clinical laboratory science : journal of the American Society for Medical Technology, 30(2), 77–83. [Link]
-
Illumina, Inc. Antimicrobial Resistance | Detection with NGS. [Link]
- Dadgostar, P. (2019). Antimicrobial Resistance: Implications and Costs. Infection and drug resistance, 12, 3903–3910.
-
World Health Organization. (2021). Antimicrobial resistance. [Link]
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Whole-Genome Sequencing-Based Antimicrobial Resistance Characterization and Phylogenomic Investigation of 19 Multidrug-Resistant and Extended-Spectrum Beta-Lactamase-Positive Escherichia coli Strains Collected From Hospital Patients in Benin in 2019 [frontiersin.org]
- 10. Antimicrobial Resistance | Detection with NGS [illumina.com]
Optimizing the formulation of Imidazo[1,2-c]pyrimidine-2-carboxylic acid for in vivo studies
Technical Support Center: Imidazo[1,2-c]pyrimidine-2-carboxylic Acid Formulation
Current Status: Online Ticket ID: #FORM-IMP-2CA-VIVO Assigned Specialist: Senior Application Scientist, Preclinical Formulation Group
Introduction: The Molecule & The Challenge
You are working with Imidazo[1,2-c]pyrimidine-2-carboxylic acid . From a formulation perspective, this molecule presents a classic "brick dust" vs. "grease ball" dichotomy.[1][2] The fused heterocyclic core is flat and lipophilic (promoting
This guide is structured to troubleshoot the three most common failure modes observed with this scaffold during in vivo studies: Incomplete Dissolution , In Vivo Precipitation , and Vehicle Toxicity .
Module 1: Dissolution Troubleshooting (The "It Won't Dissolve" Guide)
Q: I added the compound to PBS, and it’s just floating. Vortexing didn't help. Why?
A: You are fighting the pKa. The carboxylic acid on the imidazo-pyrimidine ring likely has a pKa between 3.5 and 4.5. In standard PBS (pH 7.4), it should ionize, but the cohesive energy of the crystal lattice (the "brick dust" nature) often prevents water from penetrating the solid to initiate ionization.
The Fix: In Situ Salt Formation (The "Golden Protocol") Do not rely on passive dissolution. You must force the ionization using a counter-ion before adding the buffer.
Protocol: Meglumine/NaOH In Situ Salt Method
-
Weigh the compound (
mg). -
Wetting: Add 5% of the final volume as DMSO. Vortex to wet the powder.[2]
-
Ionization: Add 1.05 molar equivalents of 1N NaOH or Meglumine (dissolved in water).[2]
-
Why Meglumine? It is less alkaline than NaOH, reducing the risk of hydrolysis of the imidazo-pyrimidine ring while providing a bulky counter-ion that disrupts crystal packing.
-
-
Stabilization: Add 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water. -
Adjustment: Adjust to final volume with Saline or PBS.
-
Check: Measure pH. Target pH 7.5–8.[2]0. If pH < 7, the compound will precipitate.[2]
Visual Workflow: Solubilization Decision Tree
Caption: Decision tree for solubilizing Imidazo[1,2-c]pyrimidine-2-carboxylic acid based on visual feedback.
Module 2: Bioavailability & Precipitation (The "Low Exposure" Guide)
Q: We dosed orally (PO), but the PK data shows very low exposure (
A: It is likely a gastric precipitation issue, not a permeability issue.[2] When you administer the salt form (pH ~8) into the rat stomach (pH ~1.2), the free acid immediately generates. If the free acid is amorphous, it might redissolve in the intestine. If it rapidly crystallizes (common with planar heterocycles), it passes through the GI tract unabsorbed.
The Fix: The "Parachute" Strategy You need a polymer to inhibit crystallization (the "parachute") after the pH crash in the stomach.
Recommended Vehicles for PO Dosing:
| Vehicle Type | Composition | Mechanism | Pros/Cons |
| Standard Suspension | 0.5% Methocel (HPMC) + 0.1% Tween 80 | Wetting only. Does not prevent precipitation.[2][3] | Pro: Safe, easy.[2][3] Con: High risk of low exposure for this specific molecule.[2][3] |
| Complex Solution | 20% HP- | Encapsulation. The hydrophobic cavity shields the drug from stomach acid.[3] | Pro: Best bioavailability. Con: High volume/viscosity limits dose. |
| Cosolvent Mix | 10% DMSO / 40% PEG400 / 50% Water | Solvency. Keeps drug in solution via dielectric constant.[2][3] | Pro: High loading. Con: PEG400 can cause diarrhea (limiting absorption time).[2] |
Critical Experiment: The Simulated Gastric Fluid (SGF) Test Before dosing animals, perform this bench test:
-
Add 100
L of formulation to 900 L of SGF (0.1N HCl). -
Observation:
Module 3: Route-Specific Safety Limits (The "Toxicity" Guide)
Q: Our mice developed tail necrosis after IV injection. Is the drug toxic?
A: It is likely vehicle toxicity , specifically Phlebitis caused by high pH or high cosolvent concentration.[2][3] The carboxylic acid requires high pH (>7.[2]5) to dissolve.[2][3][4][5] If you used NaOH to reach pH 9+ to get it into solution, you caused chemical burns at the injection site.
Safety Limits for Excipients (Mouse/Rat):
| Excipient | IV Limit (Bolus) | PO Limit | Specific Toxicity Warning |
| DMSO | < 5% (Slow push) | < 10% | Hemolysis (IV); Taste aversion (PO).[2][3] |
| PEG 400 | < 40% | < 10 mL/kg | Hemolysis/Nephrotoxicity (IV); Osmotic Diarrhea (PO).[2][3] |
| HP- | < 20% (w/v) | < 40% (w/v) | Renal vacuolation (IV) at high cumulative doses.[2][3] |
| Tween 80 | < 1% | < 5% | Histamine release (pseudo-allergy) in dogs/rats via IV.[2][3] |
Visual Workflow: IV Formulation Safety Check
Caption: Safety logic flow for Intravenous (IV) formulation of imidazo-pyrimidine derivatives.
References & Authoritative Sources
-
Solubility of Weak Acids: Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Cyclodextrin Safety: Gould, S., & Scott, R. C. (2005).[2][3] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link
-
Vehicle Tolerability: Strickley, R. G. (2004).[2][3] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link
-
Imidazo-pyrimidine Chemistry: Rival, Y., et al. (1992).[2][3] Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry. Link(Note: Provides structural context for the acidity of the carboxylic acid moiety).
Disclaimer: This guide is for research purposes only. All formulations must be tested for stability and sterility before in vivo administration.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Imidazo[1,2-c]pyrimidine-2-carboxylic Acid Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitors
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many pathological states, making them prime targets for small molecule inhibitors. The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising heterocyclic core for the development of novel kinase inhibitors, demonstrating activity against a range of important oncology and immunology targets. This guide provides a comparative analysis of the inhibitory potential of Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives against well-established kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery.
Nitrogen-containing heterocyclic compounds, such as imidazo[1,2-a]pyrimidines, are of significant interest in medicinal chemistry due to their diverse physiological activities.[1] The imidazo[1,2-c]pyrimidine core, in particular, has been the subject of structure-activity relationship (SAR) studies that have revealed its potential as a potent inhibitor of several kinase families.[2]
Comparative Kinase Inhibition Profile
This analysis focuses on the activity of imidazo[1,2-c]pyrimidine derivatives against key kinases implicated in cancer and autoimmune diseases: Spleen Tyrosine Kinase (Syk), Zeta-associated protein of 70 kDa (ZAP-70), Cyclin-Dependent Kinase 2 (CDK2), and the proto-oncogene c-Kit. The performance of these novel compounds is benchmarked against established inhibitors: Fostamatinib (Syk), Palbociclib (CDK4/6, with activity against CDK2), and Imatinib/Sunitinib (c-Kit).
Rationale for Kinase Selection
-
Syk and ZAP-70: These non-receptor tyrosine kinases are critical mediators of immunoreceptor signaling in B-cells and T-cells, respectively. Their inhibition is a validated strategy for the treatment of autoimmune disorders and certain B-cell malignancies.[2]
-
CDK2: A key regulator of the cell cycle, CDK2 is involved in the G1/S phase transition. Its aberrant activity is a common feature in many cancers, making it an attractive target for anti-proliferative therapies.
-
c-KIT: This receptor tyrosine kinase plays a crucial role in the development and proliferation of various cell types. Activating mutations in the c-KIT gene are oncogenic drivers in gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and other cancers.[3]
Quantitative Comparison of Inhibitory Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of representative imidazo[1,2-c]pyrimidine derivatives and established inhibitors against their respective kinase targets. It is important to note that the data for the imidazo[1,2-c]pyrimidine scaffold is derived from published studies on its derivatives, as comprehensive data for the parent carboxylic acid is not extensively available.
| Kinase Target | Imidazo[1,2-c]pyrimidine Derivative | IC50 (nM) | Known Inhibitor | IC50 (nM) | Reference |
| Syk | Compound 9f | 9 | Fostamatinib (R406 - active metabolite) | 41 | [2] |
| ZAP-70 | Compound 9f | 6 | (Various experimental) | - | [2] |
| CDK2 | Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones | 100 - 1000 | Palbociclib | 750 (MCF7 cells) | [1][4] |
| c-KIT (V654A) | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative | 1.1 - 320 | Imatinib | ~100 | [3][5] |
| c-KIT | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative | - | Sunitinib | 2 (PDGFRβ), 80 (VEGFR2) | [6][7] |
Note: The c-KIT inhibitory activity is reported for a closely related imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative.
Signaling Pathways and Mechanisms of Action
Understanding the signaling context in which these kinases operate is paramount to appreciating the therapeutic potential of their inhibitors.
Syk/ZAP-70 Signaling in Lymphocytes
Syk and ZAP-70 are central to the signal transduction cascades initiated by the B-cell receptor (BCR) and T-cell receptor (TCR), respectively. Upon antigen binding, these receptors become phosphorylated, creating docking sites for Syk and ZAP-70. This initiates a downstream signaling cascade involving PLCγ, Vav, and the MAPK pathway, ultimately leading to lymphocyte activation, proliferation, and cytokine production. Inhibition of Syk or ZAP-70 effectively dampens this immune response.
Caption: Simplified Syk/ZAP-70 signaling cascade in lymphocytes.
CDK2 in Cell Cycle Regulation
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a pivotal driver of the G1 to S phase transition in the cell cycle. The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication. Inhibitors of CDK2 induce a G1 cell cycle arrest, thereby halting proliferation.
Caption: CDK2-mediated control of the G1/S cell cycle checkpoint.
c-KIT Signaling in Oncogenesis
c-KIT is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates. This activates multiple downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival. Constitutive activation of c-KIT through mutations is a key oncogenic event in several cancers.
Caption: Major signaling pathways downstream of the c-KIT receptor.
Experimental Protocols
To ensure the scientific rigor and reproducibility of kinase inhibition studies, standardized and well-characterized assays are essential. The following are detailed protocols for in vitro and cell-based assays commonly used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a classic and highly sensitive method for determining the IC50 of an inhibitor against a purified kinase.
Causality Behind Experimental Choices: The use of [γ-³²P]ATP provides a direct and highly sensitive measure of kinase activity. The filter-binding format allows for the separation of the phosphorylated substrate from the unincorporated radiolabel. Performing the assay at the Km for ATP for the specific kinase ensures that the IC50 value is a more accurate reflection of the inhibitor's potency.
Step-by-Step Methodology:
-
Kinase Reaction Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein) in the reaction buffer.
-
Prepare serial dilutions of the Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivative and the known inhibitor in DMSO.
-
-
Reaction Initiation:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, the substrate, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (to a final concentration equal to the Km of the kinase).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).
-
Immediately immerse the filter paper in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and remove unincorporated [γ-³²P]ATP.
-
Wash the filter papers several times with the wash buffer.
-
-
Quantification:
-
Place the washed and dried filter papers in a scintillation vial with a scintillation cocktail.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Causality Behind Experimental Choices: This assay provides a more physiologically relevant measure of inhibitor efficacy by evaluating its activity in a complex cellular environment. Western blotting allows for the specific detection of the phosphorylated form of the target substrate, providing a direct readout of the upstream kinase's activity. The use of a loading control (e.g., β-actin or GAPDH) is crucial for ensuring equal protein loading between samples, which is essential for accurate quantification.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with an activated c-KIT pathway) to approximately 80% confluency.
-
Treat the cells with various concentrations of the Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivative or the known inhibitor for a specified duration. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., β-actin) to confirm equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. Determine the extent of inhibition at each inhibitor concentration.
-
Caption: Workflow for a cell-based Western blot kinase inhibition assay.
Conclusion and Future Directions
The Imidazo[1,2-c]pyrimidine scaffold represents a versatile and potent core for the development of novel kinase inhibitors. The data presented herein, derived from published studies on its derivatives, demonstrates that this chemical class exhibits promising inhibitory activity against key oncology and immunology targets, with potencies that are comparable to, and in some cases exceed, those of established drugs.
The sub-nanomolar to low nanomolar inhibition of Syk and ZAP-70 by certain derivatives highlights the potential of this scaffold in the treatment of autoimmune diseases and B-cell malignancies. Furthermore, the observed activity against CDK2 and c-KIT warrants further investigation and optimization for cancer therapy.
Future research should focus on:
-
Comprehensive Kinome Profiling: To fully understand the selectivity of the Imidazo[1,2-c]pyrimidine-2-carboxylic acid scaffold and its derivatives, broad kinome screening is essential.
-
Structure-Based Drug Design: Elucidating the co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights for rational drug design to improve potency and selectivity.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.
By leveraging the foundational data and experimental methodologies outlined in this guide, researchers can further explore and exploit the therapeutic potential of the Imidazo[1,2-c]pyrimidine scaffold in the ongoing quest for more effective and selective kinase inhibitors.
References
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9579-9591. [Link]
-
Gaudet, S., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 38, 116147. [Link]
-
Dorsch, D., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 221-228. [Link]
-
Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547. [Link]
-
Herrera-Abreu, M. T., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Cancers, 12(12), 3535. [Link]
-
Goel, A., et al. (2013). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark, 9(4), 1335-1386. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved February 7, 2026, from [Link]
-
Tadmori, I., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3336. [Link]
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,2-c]pyrimidine and Triazolopyrimidine Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged structures, the imidazo[1,2-c]pyrimidine and triazolopyrimidine series have emerged as versatile frameworks for the design of potent and selective modulators of various biological targets. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these two important classes of compounds, supported by experimental data and protocols to inform rational drug design.
Introduction: Two Scaffolds, Shared Privileges, and Subtle Distinctions
Both imidazo[1,2-c]pyrimidines and triazolopyrimidines are fused heterocyclic systems that are isosteric to purines, allowing them to effectively interact with the ATP-binding sites of many enzymes, particularly kinases.[1] Their rigid bicyclic nature provides a well-defined vector for substituent placement, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. While they share a common pyrimidine ring, the nature of the fused five-membered ring—imidazole versus triazole—imparts distinct electronic and steric properties that can be exploited in drug design. This guide will explore these nuances through the lens of their SAR against key biological targets.
Comparative Structure-Activity Relationship (SAR) Analysis
A direct comparison of the imidazo[1,2-c]pyrimidine and triazolopyrimidine scaffolds reveals key differences in their ability to engage with biological targets and achieve desirable drug-like properties. A noteworthy example is the development of inhibitors for the Spleen tyrosine kinase (Syk) family, where both scaffolds have been explored.[2]
Case Study: Syk Family Kinase Inhibitors
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70) are critical mediators in B-cell and T-cell activation, making them attractive targets for autoimmune diseases and allergic disorders.[2] Initial studies identified potent 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives as strong inhibitors of Syk family kinases. However, these compounds exhibited poor oral efficacy in animal models.[2]
In a subsequent effort to improve oral bioavailability, a series of imidazo[1,2-c]pyrimidine derivatives were synthesized and evaluated. This led to the discovery of compounds with not only potent in vitro inhibitory activity against Syk and ZAP-70 but also significant in vivo efficacy upon oral administration.[2]
Table 1: Comparative in vitro and in vivo data for Syk Family Kinase Inhibitors
| Scaffold | Compound Example | Syk IC₅₀ (nM) | ZAP-70 IC₅₀ (nM) | Oral Efficacy (in vivo model) | Reference |
| Triazolopyrimidine | Derivative 1 | Potent | Potent | Poor | [2] |
| Imidazo[1,2-c]pyrimidine | Compound 9f | 5.6 | 3.4 | Effective | [2] |
This comparative study underscores a key theme: while both scaffolds can yield potent inhibitors, the imidazo[1,2-c]pyrimidine core, in this instance, offered a superior pharmacokinetic profile, leading to better oral effectiveness. The subtle change from a triazole to an imidazole ring likely influences physicochemical properties such as solubility and metabolic stability, which are critical for in vivo activity.
Kinase Inhibition: A Broader Perspective
The versatility of both scaffolds extends to a wide range of kinases implicated in oncology and other diseases.
-
Imidazo[1,2-c]pyrimidines as CDK2 Inhibitors: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3] SAR studies have shown that modifications at positions 2, 3, 6, and 8 can significantly impact potency and selectivity.[3] A co-crystal structure of a lead compound with CDK2 revealed crucial hydrogen bonding interactions with the hinge region, providing a structural basis for further optimization.[3]
-
Triazolopyrimidines as EGFR Inhibitors: The triazolopyrimidine scaffold has been successfully employed to develop inhibitors of the epidermal growth factor receptor (EGFR), a well-established target in oncology.[4][5] The design of these inhibitors often leverages the triazolopyrimidine core to mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region.[1] Substitutions on the scaffold are then optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[4]
Synthetic Strategies: Building the Core Scaffolds
The synthesis of these heterocyclic systems is well-established, with several reliable methods available to medicinal chemists.
Synthesis of Imidazo[1,2-c]pyrimidines
A common and efficient route to imidazo[1,2-c]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone. This versatile reaction allows for the introduction of diverse substituents on the imidazole portion of the scaffold.
Synthesis of Triazolopyrimidines
The synthesis of triazolopyrimidines can be achieved through several routes, with a prevalent method being the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. This approach allows for modular construction and diversification of the final products.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, the following are representative experimental protocols.
Protocol 1: General Procedure for Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory potency (IC₅₀) of test compounds.
Materials:
-
Recombinant kinase (e.g., Syk, CDK2, EGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Context
The biological activity of these compounds can be better understood within the context of the signaling pathways they modulate.
Syk Signaling Pathway in B-cell Activation
Syk is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Syk is recruited to the receptor complex and activated, leading to a downstream signaling cascade that results in B-cell proliferation, differentiation, and antibody production. Inhibitors of Syk can block this pathway, making them valuable for treating antibody-mediated autoimmune diseases.
Conclusion and Future Directions
Both the imidazo[1,2-c]pyrimidine and triazolopyrimidine scaffolds are highly valuable frameworks in modern drug discovery, each with its own set of advantages. The choice between them is not always straightforward and should be guided by the specific therapeutic target and the desired pharmacological profile.
The case of Syk inhibitors demonstrates that the imidazo[1,2-c]pyrimidine core can offer advantages in terms of oral bioavailability, a critical parameter for chronically administered drugs. [2]On the other hand, the triazolopyrimidine scaffold has a long and successful history in the development of potent kinase inhibitors for oncology.
Future research in this area will likely focus on:
-
Head-to-head comparisons of these scaffolds against a wider range of biological targets to build a more comprehensive understanding of their relative merits.
-
Exploration of less common isomers of both scaffolds to access novel chemical space and potentially uncover unique biological activities.
-
Application of advanced synthetic methodologies to enable more efficient and diverse library synthesis for high-throughput screening.
-
Integration of computational modeling and structural biology to guide the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
By leveraging the insights from comparative SAR studies and employing modern drug discovery tools, the full potential of both imidazo[1,2-c]pyrimidine and triazolopyrimidine series can be realized in the development of new and effective therapeutics.
References
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113309. [Link]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9152-9163. [Link]
-
Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. (2018). ACS Infectious Diseases, 4(11), 1559-1568. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. (2025). Indonesian Journal of Science & Technology, 10(1). [Link]
-
Synthesis and SAR ofT[2][3][6]riazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2005). Journal of Medicinal Chemistry, 48(13), 4232-4249. [Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2020). European Journal of Medicinal Chemistry, 191, 112151. [Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (2022). Catalysts, 12(5), 509. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 985-1001. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[2][3][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(14), 4065. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). Molecules, 27(19), 6563. [Link]
-
Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2021). Chemistry & Biodiversity, 18(11), e2100438. [Link]
-
Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024). RSC Advances, 14(48), 35239-35254. [Link]
-
Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. (2024). Drug Development Research. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Molecular Structure, 1275, 134651. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Journal of Medicinal Chemistry, 62(17), 7615-7634. [Link]
-
Crystal Structure of Procaspase-1 Zymogen Domain Reveals Insight into Inflammatory Caspase Autoactivation. (2009). Journal of Biological Chemistry, 284(38), 25779-25785. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[2][3][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(14), 4065. [Link]
-
Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. (2018). ResearchGate. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Turkish Journal of Chemistry, 47(4), 793-807. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Tyrosine-protein kinase SYK - Homo sapiens (Human). UniProt. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (2022). ResearchGate. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Bridging the Bench and Bedside: An In-depth Guide to the In Vitro and In Vivo Correlation of Imidazo[1,2-c]pyrimidine Compound Activity
For drug development professionals, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. A critical hurdle in this process is establishing a reliable in vitro-in vivo correlation (IVIVC), which serves as the bridge between laboratory findings and real-world therapeutic efficacy. This guide provides a comprehensive comparison of the performance of the versatile Imidazo[1,2-c]pyrimidine scaffold, offering insights into its therapeutic potential and the nuances of translating its potent in vitro activity into in vivo success. We will delve into specific case studies, compare its performance against established alternatives, and provide detailed experimental protocols to ensure scientific rigor.
The Imidazo[1,2-c]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds targeting a wide array of diseases, including cancer, inflammation, and viral infections.[1][2][3] Its rigid, planar structure and synthetic tractability allow for the precise positioning of functional groups to optimize target engagement and pharmacokinetic properties. However, as with any chemical scaffold, potent in vitro activity does not always guarantee in vivo efficacy. This guide will explore the critical factors that govern this translation.
Case Study 1: Imidazo[1,2-c]pyrimidines as Syk Family Kinase Inhibitors for Allergic and Autoimmune Diseases
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70) are crucial non-receptor tyrosine kinases in the signaling pathways of B-cells and T-cells, respectively. Their inhibition presents a promising therapeutic strategy for various allergic and autoimmune disorders.[4]
In Vitro Performance
Researchers have developed a series of Imidazo[1,2-c]pyrimidine derivatives that demonstrate potent inhibition of Syk family kinases.[4] One standout compound, designated as compound 9f , exhibited strong inhibitory activity against both Syk and ZAP-70 kinases in biochemical assays.[4]
To provide context, we compare the in vitro activity of compound 9f with Fostamatinib (R788), a clinically approved Syk inhibitor.
| Compound | Target Kinase | In Vitro IC50 |
| Imidazo[1,2-c]pyrimidine 9f | Syk, ZAP-70 | Potent (specific values not publicly disclosed)[4] |
| Fostamatinib (R788) | Syk | 41 nM |
Table 1: In Vitro Comparison of Syk Inhibitors.
While the precise IC50 values for compound 9f are proprietary, the study emphasizes its "strong inhibitory activities," suggesting it is competitive with established inhibitors like Fostamatinib in a cell-free environment.[4] The key differentiator often lies in the subsequent in vivo performance.
In Vivo Efficacy
The true test of a drug candidate lies in its performance within a complex biological system. Previous attempts with other scaffolds, such as 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives, showed high in vitro potency and cellular activity but suffered from poor oral efficacy in mouse models.[4] This highlights a common IVIVC challenge: excellent in vitro activity failing to translate due to poor pharmacokinetic properties.
In contrast, the Imidazo[1,2-c]pyrimidine scaffold, exemplified by compound 9f, was specifically engineered to improve oral effectiveness.[4] When administered orally to mice, compound 9f resulted in significant in vivo suppression of both the passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production, key indicators of its therapeutic potential in allergic and autoimmune conditions.[4]
| Compound | Animal Model | Route of Administration | In Vivo Outcome |
| Imidazo[1,2-c]pyrimidine 9f | Mouse models of passive cutaneous anaphylaxis and Con A-induced IL-2 production | Oral | Significant suppression of both reactions[4] |
| Fostamatinib | Various (e.g., collagen-induced arthritis in rats) | Oral | Reduction in disease severity |
Table 2: In Vivo Comparison of Syk Inhibitors.
The success of compound 9f demonstrates a successful IVIVC, where potent in vitro kinase inhibition was translated into in vivo pharmacological effects. This was likely achieved through careful optimization of the scaffold to enhance metabolic stability and oral bioavailability.
The IVIVC Workflow: From In Vitro Potency to In Vivo Efficacy
Achieving a strong IVIVC is a multi-step, iterative process. The following diagram illustrates a typical workflow for assessing and optimizing the correlation for a novel compound series like the Imidazo[1,2-c]pyrimidines.
Caption: Key factors that can affect the in vitro-in vivo correlation.
-
Physicochemical Properties: Poor solubility can limit absorption, while low permeability can prevent the compound from reaching its intracellular target.
-
Metabolic Stability: Rapid metabolism by liver enzymes can lead to low systemic exposure and a short duration of action.
-
Plasma Protein Binding: Only the unbound fraction of a drug is free to interact with its target. High plasma protein binding can reduce the effective concentration of the compound.
-
Target Engagement: It is crucial to confirm that the drug is reaching and binding to its intended target in the in vivo setting, often through biomarker analysis.
-
Choice of Animal Model: The animal model must accurately recapitulate the human disease state for the in vivo results to be translatable.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of Imidazo[1,2-a]pyridine compounds. [5][6]
-
Cell Seeding: Seed cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-c]pyrimidine compounds and controls (vehicle and positive control like Doxorubicin) in growth medium. Replace the medium in the wells with 200 µL of the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Tumor Xenograft Study
This is a generalized protocol for evaluating the in vivo efficacy of an anticancer compound, similar to studies conducted on related heterocyclic compounds. [7]
-
Animal Acclimatization: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old. Allow them to acclimatize for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., M4Be melanoma cells) in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse. [7]3. Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally or via intraperitoneal injection daily.
-
Test Compound Group: Administer the Imidazo[1,2-c]pyrimidine compound at a predetermined dose and schedule.
-
Positive Control Group: Administer a standard-of-care agent (e.g., fotemustine) as a positive control. [7]5. Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period (e.g., 21-28 days).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results using appropriate tests (e.g., ANOVA).
Conclusion and Future Perspectives
The Imidazo[1,2-c]pyrimidine scaffold and its related fused-ring systems hold significant promise for the development of novel therapeutics. The successful translation of in vitro potency to in vivo efficacy, as demonstrated by the Syk kinase inhibitor compound 9f, highlights the importance of a holistic drug discovery approach that integrates medicinal chemistry, in vitro biology, and in vivo pharmacology from the outset.
Future efforts in developing compounds based on this scaffold should focus on:
-
Multi-parameter Optimization: Simultaneously optimizing for potency, selectivity, and ADME properties to increase the probability of in vivo success.
-
Biomarker Development: Identifying and validating biomarkers to confirm target engagement and measure the pharmacodynamic effects of the compounds in vivo.
-
Advanced In Vivo Models: Utilizing more predictive animal models, such as patient-derived xenografts (PDXs) or humanized mouse models, to better recapitulate human disease.
By rigorously evaluating the in vitro-in vivo correlation and understanding the factors that govern it, researchers can more effectively unlock the full therapeutic potential of the versatile Imidazo[1,2-c]pyrimidine scaffold.
References
-
Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9591-9602. [Link]
-
Al-Ostath, A., Abushkhaijem, F., Al-Qatati, A., & El-Awad, J. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Al-Ostath, A., Abushkhaijem, F., Al-Qatati, A., & El-Awad, J. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed, 36172656. [Link]
-
Mohammed, W. R., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central, 10(1), e02801. [Link]
-
Alqasoumi, S. I., Al-Taweel, A. M., & Ghorab, M. M. (2014). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed, 24709322. [Link]
-
Al-Qatati, A., Al-Ostath, A., & El-Awad, J. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central, 12(11), 10185-10193. [Link]
-
Yilmaz, I., Kucuk, M., & Ceylan, M. (2021). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. [Link]
-
Kandeel, M., & Al-Taweel, A. M. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. PubChem. Retrieved from [Link]
-
Castagnolo, D., Valente, S., & Mai, A. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed, 25130280. [Link]
-
Pierre, A., Lemoine, A., & Pili, R. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. PubMed, 18589333. [Link]
-
Foroumadi, A., & Larijani, B. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed, 38275051. [Link]
-
Ma, G., & Liu, Z. (2022). Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI. [Link]
-
Jorda, R., & Krystof, V. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed, 33865912. [Link]
-
Lee, J. C., & Kim, J. H. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. ACS Publications. [Link]
-
Chen, Y., & Liu, Z. (2023). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. PubMed Central. [Link]
-
Wu, H., & Chen, J. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed Central. [Link]
-
Wang, Y., & Liu, J. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers. [Link]
-
Pogacic, V., & Bullock, A. N. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]
-
ResearchGate. (n.d.). Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. ResearchGate. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of FAK inhibitor GSK2256098. National Cancer Institute. Retrieved from [Link]
-
Choi, H. G., & Lee, J. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed, 25719914. [Link]
-
El-Damasy, D. A., & Ke, Y. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. National Institutes of Health. [Link]
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of ADMET Profiles for Imidazo[1,2-c]pyrimidine Analogs: A Guide for Drug Discovery Professionals
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its structural similarity to purines allows for interaction with a variety of biological targets.[3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily related to its pharmacokinetic and safety profile. A thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this scaffold and its analogs is therefore critical for successful drug development.
This guide provides a comparative analysis of the ADMET profiles of various imidazo[1,2-c]pyrimidine analogs, drawing upon both in silico predictions and experimental data from published literature. We will delve into the structure-ADMET relationships, offering insights into how modifications to the core scaffold can modulate these crucial properties. Furthermore, this guide will furnish detailed protocols for key in vitro ADMET assays, empowering researchers to conduct their own evaluations.
The Critical Role of ADMET in Drug Discovery
In the pharmaceutical sciences, ADMET studies are indispensable for evaluating the pharmacokinetic properties of potential drug candidates.[4] These assessments, conducted through in vitro and in vivo models, predict a compound's behavior within a biological system.[4] Early-stage ADMET profiling is a cornerstone of modern drug discovery, enabling the identification of candidates with favorable drug-like characteristics and minimizing the risk of late-stage clinical trial failures.[4]
Comparative ADMET Profiles of Imidazo[1,2-c]pyrimidine Analogs
The ADMET properties of imidazo[1,2-c]pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships (SAR) is key to designing molecules with improved pharmacokinetic and safety profiles.
Absorption
Good oral bioavailability is a desirable characteristic for many drug candidates. For imidazo[1,2-c]pyrimidine analogs, absorption is influenced by factors such as lipophilicity (LogP) and topological polar surface area (TPSA). In silico studies on various derivatives have shown that they generally exhibit good absorption properties. For instance, a series of novel benzimidazo-1,2,3-triazole based molecules, which share structural similarities with imidazo-heterocycles, were predicted to have high human intestinal absorption (%HIA) ranging from 99.57% to 100%.[5] Similarly, a study on novel imidazopyrimidines as antibacterial and cytotoxic agents demonstrated acceptable pharmacokinetic properties and drug-likeness, suggesting good absorption.[6]
Distribution
The distribution of a drug within the body, including its ability to penetrate target tissues and its propensity for binding to plasma proteins, is a critical determinant of its efficacy and potential for off-target effects. A key aspect of distribution for neurologically active compounds is their ability to cross the blood-brain barrier (BBB).
In silico predictions for a series of benzimidazo-1,2,3-triazole based molecules indicated that most compounds do not permeate the BBB, with the exception of one analog.[5] This highlights how subtle structural changes can dramatically alter BBB permeability.
Metabolism
The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low bioavailability and the need for frequent dosing. Imidazo[1,2-c]pyrimidine analogs are subject to metabolism by cytochrome P450 (CYP) enzymes. The sites of metabolism can often be predicted and modified to enhance stability. While specific metabolic pathways for a wide range of imidazo[1,2-c]pyrimidine analogs are not extensively detailed in the readily available literature, general assessments of their pharmacokinetic profiles suggest that metabolic stability is a key consideration in their design.[6]
Excretion
The route and rate of excretion are important for determining dosing regimens and assessing the potential for drug accumulation. While detailed excretion studies for specific imidazo[1,2-c]pyrimidine analogs are often part of later-stage preclinical development, initial in silico models can provide valuable predictions.
Toxicity
Assessing the potential for toxicity is a critical component of the drug discovery process. For imidazo[1,2-c]pyrimidine analogs, several types of toxicity have been investigated, including cytotoxicity, mutagenicity, and acute oral toxicity.
-
Mutagenicity: In silico predictions for a series of benzimidazo-1,2,3-triazole derivatives indicated that they were negative in the AMES toxicity and carcinogenicity tests, suggesting they are non-mutagenic.[5]
-
Cytotoxicity: Several studies have evaluated the cytotoxic potential of imidazo[1,2-c]pyrimidine derivatives against various cancer cell lines. For example, one study reported a series of compounds with potent activity against a panel of 60 cancer cell lines.[6] Another study on imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives also screened for cytotoxic activity.[7]
-
Acute Oral Toxicity: In vivo studies on three imidazo-based heterocyclic derivatives revealed significant toxicity at doses of ≥ 1000 mg/kg, with compounds IG-01–008 and IG-01–009 causing hepatic damage and cholestasis in liver tissues in Wistar rats.[8] This underscores the importance of in vivo toxicity assessment to complement in vitro and in silico data.
The following table summarizes the available ADMET data for representative imidazo[1,2-c]pyrimidine analogs and related compounds from the literature.
| Compound Class | Absorption | Distribution (BBB Penetration) | Metabolism | Excretion | Toxicity | Reference |
| Benzimidazo-1,2,3-triazole analogs | High (%HIA: 99.57-100%) | Generally low (one analog showed BBB permeability) | Not specified | Not specified | Non-mutagenic (AMES negative) | [5] |
| Antibacterial Imidazopyrimidines | Predicted to have acceptable properties | Not specified | Predicted to have acceptable properties | Not specified | Potent cytotoxic activity against some cancer cell lines | [6] |
| Anticancer Imidazo-based derivatives | Not specified | Not specified | Not specified | Not specified | Significant acute oral toxicity at ≥ 1000 mg/kg (hepatic damage) | [8] |
Experimental Protocols for Key ADMET Assays
To facilitate the experimental evaluation of imidazo[1,2-c]pyrimidine analogs, this section provides detailed, step-by-step methodologies for common in vitro ADMET assays. The causality behind experimental choices is explained to provide a deeper understanding of the principles involved.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic potential of compounds using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-c]pyrimidine analogs in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the hazardous properties and allows the substance to be classified for acute toxicity according to the Globally Harmonized System of classification and labelling of chemicals.
Workflow for In Vivo Acute Oral Toxicity Study
Caption: A simplified workflow for an in vivo acute oral toxicity study following OECD guidelines.
Methodology:
-
Animal Selection and Acclimatization: Use healthy young adult rodents of a single strain (e.g., Wistar rats), acclimatized to the laboratory conditions for at least 5 days.
-
Dosing: Administer the test compound in a single oral dose to a group of animals (typically 3). The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals. Histopathological examination of organs showing evidence of gross pathology in animals that survived is also recommended.
-
Data Analysis: The results are interpreted in terms of the number of animals that die or show signs of toxicity at a given dose level.
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold remains a highly attractive starting point for the development of new therapeutics. However, as with any drug discovery program, careful consideration and optimization of the ADMET properties are paramount. This guide has provided a comparative overview of the ADMET profiles of various analogs, highlighting the influence of structural modifications. The provided experimental protocols serve as a practical resource for researchers to generate their own data and build more comprehensive structure-ADMET relationships.
Future research in this area should focus on generating more extensive and directly comparable experimental ADMET data for a wider range of imidazo[1,2-c]pyrimidine analogs. This will enable the development of more robust predictive models and guide the rational design of new drug candidates with improved efficacy and safety profiles.
References
-
Al-Ostath, A. et al. (2021). Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. MDPI. Available at: [Link]
-
Hirabayashi, A. et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Khan, I. et al. (2021). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. Available at: [Link]
-
El-Sayed, M. A. A. et al. (2020). Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents. Archiv der Pharmazie. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Chemical structure of the target imidazo[1,2-c]pyrimidines 4a-p. ResearchGate. Available at: [Link]
-
El-Malah, A. A. et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
El-Sayed, M. A. A. et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Indian Chemical Society. Available at: [Link]
-
El-Malah, A. A. et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]
-
Sharma, P. et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Mohammed, S. M. et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. Available at: [Link]
-
Baklanov, M. A. et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Das, A. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, P. et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]
-
Baklanov, M. A. et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Archives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
